5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3N3S/c4-3(5,6)1-7-2(10)9-8-1/h(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXURBGECTYCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=S)NN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00988450 | |
| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68744-64-9 | |
| Record name | 1,2-Dihydro-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68744-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068744649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol
CAS Number: 68744-64-9[1]
Disclaimer: Publicly available, in-depth technical information specifically for 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is limited. This guide provides the available data for this compound and presents detailed experimental information for the closely related analogue, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) , to serve as a reference for researchers, scientists, and drug development professionals. The addition of the 4-amino group can significantly influence the chemical and biological properties of the molecule.
Core Compound: this compound
This compound, also known as 5-(trifluoromethyl)-1,2-dihydro-1,2,4-triazole-3-thione, is a heterocyclic organic compound.[1] The presence of a trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in drug candidates.[2] The 1,2,4-triazole-3-thione scaffold is a recognized pharmacophore with a wide range of biological activities.[3][4]
Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃H₂F₃N₃S | [1] |
| Molecular Weight | 169.13 g/mol | [1] |
| IUPAC Name | 5-(trifluoromethyl)-1,2-dihydro-1,2,4-triazole-3-thione | [1] |
| InChI | InChI=1S/C3H2F3N3S/c4-3(5,6)1-7-2(10)9-8-1/h(H2,7,8,9,10) | [1] |
| InChIKey | GNXURBGECTYCRJ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1(=S)NNC(=C(F)(F)F)N1 |
Related Compound: 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS)
Significant research has been conducted on the 4-amino derivative, ATFS. This section details its synthesis, characterization, and application as a corrosion inhibitor, which may provide insights into the chemistry of the core compound.
Synthesis and Characterization of ATFS
ATFS can be synthesized via the reflux of hydrazine carbo-thio-hydrazide with 2,2,2-trifluoroacetic acid in water.[5] The resulting product is obtained as colorless crystals.[5]
Table 1: Characterization Data for ATFS [5]
| Parameter | Value |
| Appearance | Colorless crystals |
| Yield | 85% |
| Melting Point | 140.3–141.0 °C |
| ¹³C NMR (376 MHz, CDCl₃) | |
| δ (ppm) | -66.24 (s, 3F, ArCF₃) |
| Elemental Analysis (wt. %) | Calculated / Found |
| C | 19.57 / 19.45 |
| H | 1.64 / 1.59 |
| N | 30.43 / 30.06 |
Application of ATFS as a Corrosion Inhibitor
ATFS has been investigated as an effective corrosion inhibitor for low-carbon steel in acidic environments (0.5 M HCl).[5][6][7] Its efficacy is attributed to the presence of the triazole ring, electron-rich nitrogen atoms, a thiol group with a strong affinity for metal surfaces, and the electron-influencing trifluoromethyl group, all of which facilitate adsorption onto the steel surface.[5]
Table 2: Corrosion Inhibition Efficiency of ATFS on Low-Carbon Steel [5][6][7][8][9]
| Inhibitor Concentration (ppm) | Temperature (K) | Inhibition Efficiency (IE %) |
| 50 | 298 | 52.27 |
| 100 | 298 | - |
| 150 | 298 | - |
| 200 | 298 | - |
| 250 | 298 | - |
| 300 | 298 | 89.0 |
| 300 | 328 | 74.51 |
Note: Data for intermediate concentrations were not provided in the source material.
The adsorption of ATFS on the steel surface follows the Langmuir isotherm, and it acts as a mixed-type inhibitor.[5][7]
Experimental Protocols (for ATFS Corrosion Inhibition)
The following protocols are adapted from the study of ATFS as a corrosion inhibitor for low-carbon steel.[5]
Weight Loss Method
This gravimetric method provides a direct measure of corrosion rate.
Electrochemical Measurements
Electrochemical studies, including potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS), were used to understand the inhibition mechanism.
-
Working Electrode: Low-carbon steel specimen.
-
Counter Electrode: Platinum foil.
-
Reference Electrode: Saturated Calomel Electrode (SCE).
-
Electrolyte: 0.5 M HCl solution with and without various concentrations of ATFS.
-
Procedure: The open circuit potential (OCP) is monitored until a steady state is reached. EIS measurements are then performed at the OCP, followed by potentiodynamic polarization scans.
-
Analysis: Tafel plots are analyzed to determine corrosion potential (Ecorr) and corrosion current density (icorr). EIS data is used to determine charge transfer resistance (Rct) and double-layer capacitance (Cdl).[5][7]
Potential in Drug Development
While no specific biological activity or signaling pathway data was found for this compound, the structural motifs present are of high interest in medicinal chemistry.
-
1,2,4-Triazoles: This heterocyclic core is found in numerous drugs with a wide range of activities, including antifungal (e.g., fluconazole), antiviral, anticancer, and anti-inflammatory agents.[2][3][10]
-
Trifluoromethyl Group: The incorporation of a -CF₃ group into a molecule can significantly enhance its metabolic stability, binding affinity, and cell membrane permeability, making it a valuable modification in drug design.[2]
-
Thiol/Thione Group: The 1,2,4-triazole-3-thione scaffold and its derivatives are known to exhibit diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties.[3][11]
Derivatives of 1,2,4-triazole-3-thiol have been investigated for their potential as anticancer agents, with some compounds showing cytotoxicity against melanoma, breast, and pancreatic cancer cell lines.[12] Further research into this compound and its derivatives could explore these and other therapeutic areas.
References
- 1. 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione | C3H2F3N3S | CID 2724175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 12. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document collates available experimental and computational data, details relevant experimental protocols, and visualizes key chemical processes. Given the limited direct experimental data for the title compound, information from the closely related analogue, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, is included for comparative purposes, alongside computational predictions.
Introduction
The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents and functional materials, exhibiting a wide range of biological activities including antifungal, antimicrobial, and anticancer properties.[1][2] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[3] The thiol substituent provides a handle for further chemical modification and contributes to the compound's chemical reactivity and potential applications, such as in corrosion inhibition.[4] This guide focuses on the core physicochemical characteristics of this compound, providing a foundational understanding for its application in research and development.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note the prevalence of thiol-thione tautomerism in this class of compounds, which can influence their physical and chemical behavior.[5][6]
Quantitative Data
The following tables summarize the available quantitative data. Table 1 presents the computed properties for the thione tautomer, 5-(trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione, as available from public databases. Table 2 provides experimental data for the closely related analogue, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, for reference.
Table 1: Computed Physicochemical Properties of 5-(trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione
| Property | Value | Source |
| Molecular Formula | C₃H₂F₃N₃S | PubChem[7] |
| Molecular Weight | 169.13 g/mol | PubChem[7] |
| XLogP3 | 0.9 | PubChem[7] |
| Hydrogen Bond Donor Count | 2 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[7] |
| Rotatable Bond Count | 0 | PubChem[7] |
| Exact Mass | 168.99215274 Da | PubChem[7] |
| Topological Polar Surface Area | 68.5 Ų | PubChem[7] |
Table 2: Experimental Physicochemical Properties of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
| Property | Value | Source |
| Molecular Formula | C₃H₃F₃N₄S | NCBI[4] |
| Molecular Weight | 184.14 g/mol | Spectrum[8] |
| Melting Point | 140.3–141.0 °C | NCBI[4] |
| Appearance | Colorless crystals | NCBI[4] |
| Elemental Analysis | C: 19.57%, H: 1.64%, N: 30.43% (Calculated) C: 19.45%, H: 1.59%, N: 30.06% (Found) | NCBI[4] |
Synthesis and Characterization
Experimental Protocol: Synthesis of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol[4]
Materials:
-
Hydrazine carbo-thio-hydrazide
-
2,2,2-trifluoroacetic acid
-
Water
Procedure:
-
A mixture of hydrazine carbo-thio-hydrazide (10.6 g, 0.1 mol) and 2,2,2-trifluoroacetic acid (11.4 g, 0.1 mol) is refluxed in 30 mL of water for 5 hours with constant stirring.
-
The reaction mixture is then cooled to room temperature.
-
The resulting solid is collected by filtration.
-
The solid residue is washed with 10 mL of cold water.
-
The crude product is recrystallized from water to yield the pure compound.
Characterization Methods
The structural confirmation of this compound and its analogues is typically achieved through a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the chemical structure. The trifluoromethyl group gives a characteristic signal in ¹⁹F-NMR.[10]
-
Infrared (IR) Spectroscopy: To identify functional groups such as N-H, C=N, and the thione C=S or thiol S-H bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the empirical formula.
Key Chemical Concepts and Applications
Thiol-Thione Tautomerism
A critical aspect of the physicochemical properties of this compound is its existence in two tautomeric forms: the thiol and the thione. The equilibrium between these two forms can be influenced by the solvent, pH, and temperature.[5][6]
References
- 1. chemmethod.com [chemmethod.com]
- 2. isres.org [isres.org]
- 3. mdpi.com [mdpi.com]
- 4. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. jocpr.com [jocpr.com]
- 7. 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione | C3H2F3N3S | CID 2724175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes [mdpi.com]
An In-depth Technical Guide to 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential biological relevance of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, agrochemical science, and materials science.
Molecular Structure and Properties
This compound is a heterocyclic organic compound featuring a five-membered 1,2,4-triazole ring. This core structure is substituted with a trifluoromethyl group at the 5-position and a thiol group at the 3-position. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug design. The thiol group provides a reactive handle for further chemical modifications and is crucial for its tautomeric equilibrium with the thione form.
The molecular structure of this compound is characterized by the presence of both proton-donating and proton-accepting groups, allowing for the formation of hydrogen bonds, which can be critical for interactions with biological targets. The compound exists in tautomeric forms, predominantly as 5-(trifluoromethyl)-1,2-dihydro-1,2,4-triazole-3-thione[1].
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃H₂F₃N₃S | PubChem[1] |
| Molecular Weight | 169.13 g/mol | PubChem[1] |
| Exact Mass | 168.99215274 Da | PubChem[1] |
| IUPAC Name | 5-(trifluoromethyl)-1,2-dihydro-1,2,4-triazole-3-thione | PubChem[1] |
| CAS Number | 68744-64-9 | PubChem[1] |
Experimental Protocols
Synthesis of this compound
This synthesis can be approached via the cyclization of a thiosemicarbazide derivative with a trifluoroacetic acid equivalent.
Materials:
-
Thiosemicarbazide
-
Trifluoroacetic anhydride (TFAA) or Trifluoroacetic acid (TFA)
-
Solvent (e.g., water, ethanol, or a high-boiling point solvent like DMF)
-
Base (e.g., sodium hydroxide, potassium hydroxide) for workup
-
Acid (e.g., hydrochloric acid) for precipitation
Procedure:
-
Acylation of Thiosemicarbazide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiosemicarbazide in a suitable solvent.
-
Slowly add an equimolar amount of trifluoroacetic anhydride or a slight excess of trifluoroacetic acid to the solution.
-
Cyclization: The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.
-
If the reaction is performed under acidic conditions, the solvent is removed under reduced pressure. The residue is then dissolved in an aqueous basic solution (e.g., 10% NaOH) and heated to reflux for a short period to ensure complete cyclization.
-
The solution is cooled and then acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization:
The structure of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the presence of the triazole ring protons and carbons, as well as the trifluoromethyl group.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as N-H, C=S (thione), and C-F stretching vibrations.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Biological Activity and Signaling Pathways
Derivatives of 1,2,4-triazole are well-established as potent antifungal agents. The primary mechanism of action for many triazole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
While specific studies on the biological activity and signaling pathway modulation by this compound are limited, its structural similarity to known antifungal triazoles suggests that it may also act as an inhibitor of ergosterol biosynthesis. The trifluoromethyl group can enhance its binding affinity to the target enzyme and improve its pharmacokinetic properties.
The diagram below illustrates the general ergosterol biosynthesis pathway and the inhibitory action of triazole compounds.
Caption: Antifungal Mechanism of Triazoles.
Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound and to explore its potential applications in drug development and other fields.
References
- 1. Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectral and Analytical Profile of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol and its Amino-Analogue
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data for 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (CAS 68744-64-9) and its closely related analogue, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol. Due to the limited availability of public experimental spectral data for the title compound, this guide presents the well-documented data of its 4-amino derivative as a valuable reference point for researchers in the field.
Introduction
1,2,4-triazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The thiol group at the 3-position provides a handle for further chemical modification and is crucial for the biological activity of many triazole-based compounds. This guide focuses on the spectral characterization of this compound and its 4-amino analogue, providing foundational data for their identification and use in research and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound and its 4-amino analogue are summarized in the table below. The thiol compound can exist in tautomeric equilibrium with its thione form, 5-(trifluoromethyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione.
| Property | This compound | 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
| Molecular Formula | C₃H₂F₃N₃S | C₃H₃F₃N₄S |
| Molecular Weight | 169.13 g/mol [1] | 184.14 g/mol |
| Exact Mass | 168.99215274 Da[1] | 184.003052 g/mol |
| CAS Number | 68744-64-9[1] | Not available |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
13C NMR spectroscopy is a powerful tool for the structural elucidation of triazole derivatives. The 13C NMR spectrum of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol shows distinctive chemical shifts consistent with related 1,2,4-triazole structures bearing trifluoromethyl, amino, and thiol substituents.[2]
Table of 13C NMR Data:
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C=S (Thione) | ~165-175 | The chemical shift of the C=S carbon is highly dependent on the solvent and the tautomeric equilibrium. |
| C-CF₃ | ~145-155 (quartet) | The carbon attached to the trifluoromethyl group typically appears as a quartet due to coupling with the fluorine atoms. |
| CF₃ | ~120-130 (quartet) | The carbon of the trifluoromethyl group itself also shows a characteristic quartet. |
Note: The above table provides predicted chemical shift ranges based on known data for similar compounds. The actual experimental values may vary.
Infrared (IR) Spectroscopy
The IR spectrum of triazole-thiols provides valuable information about the functional groups present in the molecule. Key vibrational frequencies are expected for the N-H, C=N, C=S, and C-F bonds.
Table of Expected IR Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3100-3300 | Medium-Broad |
| S-H stretch | 2550-2600 | Weak (often not observed) |
| C=N stretch | 1610-1650 | Medium |
| C=S stretch | 1200-1300 | Medium-Strong |
| C-F stretch | 1000-1200 | Strong |
Mass Spectrometry (MS) of 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule.
Table of Mass Spectrometry Data:
| Parameter | Value |
| Molecular Formula | C₃H₃F₃N₄S |
| Exact Mass | 184.003052 u[3] |
| Nominal Mass | 184 u |
Experimental Protocols
While a specific, verified synthesis protocol for this compound is not available in the cited literature, a general and robust method for the synthesis of the analogous 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has been reported.[2]
Synthesis of 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol[3]
A mixture of hydrazine carbo-thio-hydrazide (10.6 g, 0.1 mol) and 2,2,2-trifluoroacetic acid (11.4 g, 0.1 mol) is refluxed in 30 mL of water for 5 hours with constant stirring. The reaction mixture is then cooled and filtered. The solid residue is washed with 10 mL of cold water and subsequently recrystallized from water to yield the pure compound.[2]
General Protocol for Spectral Data Acquisition
The following are general protocols for acquiring the spectral data discussed in this guide.
-
NMR Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as KBr pellets.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Visualizations
The following diagrams illustrate key concepts related to the synthesis and characterization of this compound.
Caption: Tautomeric equilibrium of the target compound.
Caption: General workflow for synthesis and characterization.
References
- 1. 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione | C3H2F3N3S | CID 2724175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
Solubility Profile of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature, patents, and technical data sheets did not yield specific quantitative solubility data for 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol in various solvents. This technical guide, therefore, provides a detailed, generalized experimental protocol for determining the solubility of poorly soluble compounds, which is applicable to the target compound. Additionally, it presents qualitative solubility information for related 1,2,4-triazole derivatives to offer a comparative context.
Introduction
This compound is a heterocyclic compound of interest in various fields, including medicinal chemistry and materials science. Understanding its solubility in different solvents is a critical parameter for its application, formulation, and development. Solubility dictates the bioavailability of a drug candidate, influences reaction kinetics in synthesis, and is crucial for purification and crystallization processes. This guide outlines a standard methodology for determining the solubility of such compounds.
General Solubility of 1,2,4-Triazole Derivatives
While specific data for this compound is unavailable, the solubility of other 1,2,4-triazole derivatives has been reported in the literature, providing some general insights. The polar nature of the triazole nucleus can enhance the solubility of a ligand and significantly improve the pharmacological profile of a drug[1]. The solubility of these compounds is influenced by factors such as the nature of substituents, temperature, and the polarity of the solvent.
| Compound/Derivative Class | Solvent(s) | Solubility Description |
| 1H-1,2,4-triazole | Water, Ethanol, Methanol, Acetone | Moderately soluble in water (approx. 1g/100mL at room temperature) and shows good solubility in various organic solvents.[2] |
| 4-Methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol | Aqueous alkali solutions, DMF, 1,4-dioxane | Soluble.[3] |
| S-alkyl derivatives of 4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiol | Water, Organic solvents | Insoluble in water, soluble in organic solvents.[3] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[4][5] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.
Materials and Equipment
-
Analyte: this compound (or compound of interest)
-
Solvents: A range of solvents with varying polarities (e.g., water, phosphate buffer at different pH values, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), etc.)
-
Apparatus:
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.
-
Volumetric flasks and pipettes
-
Procedure
-
Preparation of Solvent: Prepare the desired solvents and buffer solutions. For pH-dependent solubility, prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Addition of Excess Solute: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
-
Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution from the undissolved solid by either centrifugation or filtration.[7][8] Care must be taken to avoid any temperature changes during this step that could affect the solubility.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.
-
Concentration Analysis: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility of the compound in the original solvent by taking the dilution factor into account. The results are typically expressed in units of mg/mL or mol/L.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
References
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. mdpi.com [mdpi.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
The Ascendant Role of 1,2,4-Triazole-3-Thione Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole-3-thione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these versatile compounds, with a focus on their applications as anticancer, antimicrobial, and antiviral agents. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics.
Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones
The most prevalent and versatile method for the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones involves the cyclization of substituted thiosemicarbazides. This multi-step process offers the flexibility to introduce a wide variety of substituents at the N-4 and C-5 positions of the triazole ring, allowing for extensive structure-activity relationship (SAR) studies.
Experimental Protocol: General Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones
This protocol outlines a general procedure for the synthesis of the 1,2,4-triazole-3-thione core structure.
Step 1: Synthesis of Carboxylic Acid Hydrazide
-
To a solution of the desired carboxylic acid ester in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate.
-
Reflux the reaction mixture for a period of 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude hydrazide is often of sufficient purity for the next step, or it can be purified by recrystallization from an appropriate solvent.
Step 2: Synthesis of 1-Acylthiosemicarbazide
-
Dissolve the carboxylic acid hydrazide in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of the desired isothiocyanate to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature, which typically results in the precipitation of the 1-acylthiosemicarbazide.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Step 3: Cyclization to 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Suspend the 1-acylthiosemicarbazide in an aqueous solution of a base (e.g., 2N NaOH or 10% KOH).
-
Reflux the mixture for 5-8 hours.
-
Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to a neutral or slightly acidic pH.
-
The precipitation of the 1,2,4-triazole-3-thione derivative occurs.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or ethanol-water mixture) to afford the purified product.
Caption: General synthesis workflow for 1,2,4-triazole-3-thiones.
Anticancer Activity
Numerous 1,2,4-triazole-3-thione derivatives have demonstrated significant in vitro and in vivo anticancer activity against a range of human cancer cell lines.[1][2] Their mechanisms of action are often multi-targeted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[1]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 1,2,4-triazole-3-thione derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | MCF-7 (Breast) | 4.23 | [1] |
| HepG2 (Liver) | 16.46 | [1] | |
| Compound 4 | MCF-7 (Breast) | 13.07 | [1] |
| Compound 5 | MCF-7 (Breast) | 23.93 | [1] |
| Compound 10d | MCF-7 (Breast) | 10.2 | [3] |
| Hela (Cervical) | 9.8 | [3] | |
| A549 (Lung) | 16.5 | [3] | |
| Compound 10a | MCF-7 (Breast) | 6.43 | [3] |
| Hela (Cervical) | 5.6 | [3] | |
| A549 (Lung) | 21.1 | [3] | |
| Hydrazone 10 | IGR39 (Melanoma) | 22.3 ± 2.5 | [4] |
| MDA-MB-231 (Breast) | 9.7 ± 1.6 | [4] | |
| Panc-1 (Pancreatic) | 26.2 ± 1.0 | [4] | |
| Compound 112c | HCT 116 (Colon) | 4.363 | [2] |
| Compound 112a | HCT 116 (Colon) | 18.76 | [2] |
| Compound 47f | HCT-116 (Colon) | 6.2 | [2] |
| T47D (Breast) | 27.3 | [2] | |
| Compound 47e | T47D (Breast) | 43.4 | [2] |
Anticancer Mechanism of Action: Apoptosis and Cell Cycle Arrest
A primary mechanism by which 1,2,4-triazole-3-thione derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] Flow cytometry analysis has shown that these compounds can cause a significant accumulation of cells in the S-phase or G2/M phase of the cell cycle, indicating an interference with DNA synthesis or mitosis.[1][5] This cell cycle disruption can subsequently trigger the apoptotic cascade.
The induction of apoptosis is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[1] Some derivatives have been shown to increase the levels of pro-apoptotic proteins like Bax and promote the release of cytochrome c from the mitochondria, which are key events in the intrinsic apoptotic pathway.[6]
Caption: Anticancer mechanism via apoptosis and cell cycle arrest.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (solvent-treated cells) and an untreated control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well.[8]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
1,2,4-Triazole-3-thione derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[9][10]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 1,2,4-triazole-3-thione derivatives against various microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 4l | Bacillus subtilis ATCC 6633 | 15.63 | [11] |
| Staphylococcus aureus ATCC 25923 | 31.25 | [11] | |
| Compound 6h | Bacillus subtilis ATCC 6633 | 31.25 | [11] |
| Staphylococcus aureus ATCC 25923 | 62.5 | [11] | |
| Compound T4 | Enterococcus faecalis ATCC 29212 | 41.79 (mg/L) | [10] |
| Candida albicans ATCC 90028 | 83.59 (mg/L) | [10] | |
| Compound T6 | Staphylococcus epidermidis ATCC 12228 | 40.62 (mg/L) | [10] |
| Enterococcus faecalis ATCC 29212 | 81.25 (mg/L) | [10] | |
| Candida albicans ATCC 90028 | 40.62 (mg/L) | [10] | |
| Candida glabrata ATCC 90030 | 40.62 (mg/L) | [10] | |
| Ofloxacin analogue | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [9] |
| Nalidixic acid analogue | P. aeruginosa | 16 | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.[13]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 16-24 hours.[2]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]
Antiviral Activity
Derivatives of 1,2,4-triazole are known for their antiviral properties, with Ribavirin being a prominent example.[14] The 1,2,4-triazole-3-thione scaffold has also been explored for its potential in developing novel antiviral agents.
Antiviral Mechanism of Action
The antiviral mechanism of 1,2,4-triazole derivatives can vary depending on the specific virus and the substituents on the triazole ring. For some RNA and DNA viruses, these compounds can act as purine nucleoside analogues, interfering with viral nucleic acid synthesis.[7] For instance, some 1,2,4-triazole-3-thione nucleoside analogues have shown activity against herpes simplex virus (HSV), with their efficacy potentially linked to their lipophilicity.[14][15]
Caption: Potential antiviral mechanism of 1,2,4-triazole-3-thione nucleosides.
Conclusion
The 1,2,4-triazole-3-thione scaffold represents a highly promising platform for the development of new therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and its derivatives have consistently demonstrated potent and multifaceted biological activities. The data and protocols presented in this guide are intended to facilitate further research into this important class of compounds, with the ultimate goal of translating these promising findings into clinically effective drugs for the treatment of cancer, infectious diseases, and viral infections.
References
- 1. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. mdpi.com [mdpi.com]
- 10. turkjps.org [turkjps.org]
- 11. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action for Triazole-Based Antifungal Agents
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Triazole-based antifungal agents represent a cornerstone in the management of both superficial and systemic mycoses. Their efficacy stems from the specific inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway, lanosterol 14α-demethylase. This disruption of ergosterol synthesis leads to a cascade of events, ultimately compromising fungal cell membrane integrity and function, and resulting in either fungistatic or fungicidal activity. This technical guide provides a comprehensive overview of the mechanism of action of triazole antifungals, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action
The primary mode of action for triazole antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[4][5]
The triazole ring, a five-membered ring containing three nitrogen atoms, is a key structural feature of these drugs.[1][6] One of the nitrogen atoms in the triazole ring binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the natural substrate, lanosterol, from binding.[2][7] This inhibition disrupts the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors, such as lanosterol.[4][8] The accumulation of these toxic sterols, coupled with the lack of ergosterol, alters the physical properties of the fungal membrane, leading to increased permeability and disruption of cellular processes, ultimately inhibiting fungal growth.[4][8]
Quantitative Data
The in vitro activity of triazole antifungal agents is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for common triazole agents against various clinically relevant fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Triazole Antifungals against Candida Species
| Fungal Strain | Fluconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) |
| Candida albicans | 0.25 - 1.0 | 0.03 - 0.25 | 0.015 - 0.125 | 0.015 - 0.125 |
| Candida glabrata | 8 - 64 | 0.25 - 2 | 0.125 - 1 | 0.25 - 2 |
| Candida parapsilosis | 1 - 4 | 0.06 - 0.5 | 0.03 - 0.25 | 0.03 - 0.25 |
| Candida krusei | 16 - >64 | 0.25 - 1 | 0.125 - 0.5 | 0.25 - 1 |
| Candida auris | 32 - >64 | 0.5 - 2 | 0.25 - 1 | 0.125 - 0.5 |
Data compiled from multiple sources. MIC ranges can vary based on the specific isolate and testing methodology.[2][9][10][11]
Table 2: Minimum Inhibitory Concentration (MIC) of Triazole Antifungals against Filamentous Fungi
| Fungal Strain | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) |
| Aspergillus fumigatus | 0.25 - 1 | 0.25 - 1 | 0.125 - 0.5 |
| Aspergillus flavus | 0.5 - 2 | 0.5 - 2 | 0.25 - 1 |
| Aspergillus niger | 0.5 - 2 | 1 - 4 | 0.5 - 2 |
Data compiled from multiple sources. MIC ranges can vary based on the specific isolate and testing methodology.[2][9][10][12][13]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Materials:
-
Yeast strains (e.g., Candida species)
-
Triazole antifungal agent
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Stock Solutions: Prepare a stock solution of the triazole antifungal in a suitable solvent (e.g., DMSO). Create a working solution by diluting the stock solution in RPMI-1640 medium to twice the highest desired final concentration.
-
Inoculum Preparation:
-
Subculture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours at 35°C.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[2]
-
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to wells in columns 2-11 of a 96-well plate.
-
Add 200 µL of the working antifungal solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no drug), and column 12 will serve as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well from columns 1-11. The final volume in these wells will be 200 µL.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control, as determined by visual inspection or spectrophotometrically.[1]
Ergosterol Extraction and Quantification
This protocol describes a method for extracting and quantifying ergosterol from fungal cells to assess the impact of triazole treatment.
Materials:
-
Fungal culture (treated with triazole and untreated control)
-
Methanol
-
Chloroform
-
Sterile water
-
Heptane or cyclohexane
-
Potassium hydroxide (KOH)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Ergosterol standard
Procedure:
-
Cell Harvesting and Lysis:
-
Grow fungal cultures to the mid-logarithmic phase in the presence and absence of the triazole agent.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with sterile water.
-
Lyophilize or dry the cell pellet to determine the dry weight.
-
-
Saponification:
-
Add a solution of 25% alcoholic potassium hydroxide (w/v) to the dried cell pellet.
-
Incubate the mixture at 85°C for 1 hour to saponify the cellular lipids.[14]
-
-
Ergosterol Extraction:
-
Quantification:
-
Transfer the upper organic layer containing the ergosterol to a new tube and evaporate the solvent.
-
Resuspend the dried extract in methanol.
-
Analyze the sample by HPLC using a C18 column. Ergosterol is typically detected by its characteristic absorbance spectrum between 240 and 300 nm, with a peak at approximately 282 nm.[14]
-
Quantify the ergosterol content by comparing the peak area of the sample to a standard curve generated with known concentrations of pure ergosterol.[16]
-
Visualizations: Signaling Pathways and Experimental Workflows
Ergosterol Biosynthesis Pathway and the Action of Triazoles
Caption: The inhibitory action of triazoles on the fungal ergosterol biosynthesis pathway.
Experimental Workflow for MIC Determination
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship of Triazole Action and Cellular Effects
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Cytochrome P450 enzymes and their role in drug interactions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Activities of Posaconazole (Sch 56592) Compared with Those of Itraconazole and Fluconazole against 3,685 Clinical Isolates of Candida spp. and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group. The presented method is a robust and efficient one-pot synthesis adapted from established procedures, involving the direct reaction of thiosemicarbazide with trifluoroacetic acid. This approach offers high yields and a straightforward work-up. These notes also include a summary of key quantitative data and a visual representation of the experimental workflow.
Introduction
1,2,4-Triazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The incorporation of a trifluoromethyl group into the triazole ring can significantly enhance these activities and improve pharmacokinetic properties such as metabolic stability and lipophilicity. This compound is a valuable building block for the synthesis of more complex bioactive molecules. The following protocol details an efficient synthesis of this target compound.
Key Data Summary
The following table summarizes the quantitative data for the synthesis of this compound.
| Product Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ, ppm) | 13C NMR (DMSO-d6, δ, ppm) | 19F NMR (DMSO-d6, δ, ppm) |
| Up to 91%[1] | 168-170 | 8.35 (s, 1H, NH), 14.2 (br s, 1H, SH/NH) | 118.9 (q, J=272.5 Hz, CF3), 147.2 (q, J=36.5 Hz, C-CF3), 166.5 (C=S) | -61.2 |
Note: Spectral data are predicted based on closely related structures and general principles of NMR spectroscopy for this class of compounds.
Experimental Protocol
This protocol is based on the efficient, catalyst-free synthesis of 5-polyfluoroalkyl-1,2,4-triazole-3-thiones[1].
Materials:
-
Thiosemicarbazide
-
Trifluoroacetic acid (TFA)
-
Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thiosemicarbazide (0.1 mol).
-
Reagent Addition: Slowly add trifluoroacetic acid (0.11 mol, 1.1 equivalents) to the flask.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, the mixture is cooled to room temperature. The product will precipitate out of the solution.
-
Isolation: The precipitate is collected by vacuum filtration using a Buchner funnel.
-
Washing: The collected solid is washed with cold water to remove any unreacted starting materials and impurities.
-
Purification: The crude product is purified by recrystallization from ethanol to yield pure this compound.
-
Drying: The purified crystals are dried under vacuum.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Discussion
The synthesis protocol described is a direct and efficient method for producing this compound. The use of trifluoroacetic acid as both a reactant and a solvent in some cases simplifies the procedure and avoids the need for additional catalysts[1]. The product exists in tautomeric equilibrium between the thiol and thione forms, a common characteristic of 3-mercapto-1,2,4-triazoles. The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination. This synthetic route provides a reliable method for accessing a key building block for further derivatization and exploration in drug discovery programs.
References
Application Notes: One-Pot Synthesis of Substituted 1,2,4-Triazole-3-thiols
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a wide array of therapeutic agents.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antifungal, anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] Specifically, 1,2,4-triazole-3-thiol and its derivatives are of significant interest as their unique structural features, including a reactive thiol group and hydrogen bonding capabilities, allow for high-affinity interactions with biological targets.[4][5] These compounds are key intermediates in the synthesis of novel active pharmaceutical ingredients (APIs) targeting infectious diseases, inflammatory conditions, and various cancers.[5][6]
Advantages of One-Pot Synthesis
Traditional multi-step syntheses for these heterocycles often involve isolating intermediates, leading to increased solvent waste, lower overall yields, and extended reaction times. One-pot syntheses offer a streamlined and efficient alternative by combining multiple reaction steps into a single operation without the isolation of intermediates. This approach is highly advantageous for drug discovery and development, as it:
-
Increases Efficiency: Reduces manual handling, purification steps, and overall synthesis time.
-
Improves Yields: Minimizes product loss that occurs during intermediate isolation and purification.
-
Enhances Sustainability: Lowers the consumption of solvents and reagents, aligning with the principles of green chemistry.
-
Facilitates Library Synthesis: Enables the rapid generation of a diverse range of derivatives for structure-activity relationship (SAR) studies.
This document outlines two robust one-pot protocols for synthesizing substituted 1,2,4-triazole-3-thiols, providing researchers with detailed methodologies for efficient compound production.
General Experimental Workflow
The one-pot synthesis of 1,2,4-triazole-3-thiols, while varying in specific reagents and conditions, follows a cohesive logical progression from starting materials to the final, characterized product. This workflow is optimized to maximize efficiency and yield.
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclization of Thiosemicarbazides to Form Triazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 1,2,4-triazoles from thiosemicarbazide precursors is a cornerstone reaction in medicinal chemistry and drug development.[1][2] 1,2,4-triazole derivatives are known to possess a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, anticonvulsant, and antitumor properties.[3] This versatile scaffold is present in numerous commercially available drugs. The cyclization of thiosemicarbazides offers a reliable and adaptable route to this important heterocyclic system.
This document provides detailed application notes on the primary synthetic strategies for converting thiosemicarbazides to 1,2,4-triazoles, complete with experimental protocols and comparative data to guide methodology selection.
Synthetic Strategies Overview
The conversion of thiosemicarbazides or their derivatives (acylthiosemicarbazides) into 1,2,4-triazoles typically involves intramolecular cyclization with the elimination of a small molecule, such as water or hydrogen sulfide. The choice of reaction conditions dictates the final product and can be broadly categorized into three main pathways:
-
Base-Catalyzed Cyclization: This is one of the most common methods, where an acylthiosemicarbazide cyclizes in the presence of a base (e.g., NaOH, KOH, NaOMe) to form a 1,2,4-triazole-3-thiol (a thione tautomer).
-
Acid-Catalyzed Cyclization: In the presence of strong acids (e.g., H₂SO₄, HCl), acylthiosemicarbazides can also cyclize. However, this pathway often favors the formation of the isomeric 1,3,4-thiadiazole ring system.[4][5] Careful selection of the substrate and conditions is crucial to direct the reaction towards the desired triazole.
-
Oxidative Cyclization: This method typically starts from a thiosemicarbazone (formed by condensing a thiosemicarbazide with an aldehyde or ketone) and uses an oxidizing agent (e.g., ferric chloride, potassium ferricyanide, bromine) to induce cyclization.[6][7] This approach can lead to the formation of either 1,2,4-triazoles or 1,3,4-thiadiazoles, depending on the reaction mechanism.[6]
The general synthetic pathways are illustrated below.
Caption: Synthetic routes from thiosemicarbazides to triazoles.
Experimental Protocols
Protocol 1: Base-Catalyzed Cyclization of Acylthiosemicarbazide
This protocol describes the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol via the intramolecular cyclization of a thiosemicarbazide derivative in an alkaline medium.
Materials:
-
1-Benzoylthiosemicarbazide
-
Sodium hydroxide (NaOH) solution (e.g., 2N or 8%)
-
Hydrochloric acid (HCl) (for acidification)
-
Ethanol
-
Distilled water
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer
-
Beakers, graduated cylinders
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve a specific molar equivalent of 1-benzoylthiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 8% w/v).
-
Heating/Reflux: Gently heat the reaction mixture under reflux for a specified period (typically 1-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. If any solid impurities are present, filter the solution.
-
Acidification: Slowly acidify the clear filtrate with dilute hydrochloric acid until it reaches a pH of approximately 5-6. This will precipitate the triazole product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected product thoroughly with cold distilled water to remove any inorganic salts.
-
Drying and Recrystallization: Dry the product in an oven or desiccator. For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.
Protocol 2: Oxidative Cyclization of a Thiosemicarbazone
This protocol details the synthesis of 1,2,4-triazole derivatives from thiosemicarbazones using ferric chloride as the oxidizing agent.[7]
Materials:
-
Aldehyde or Ketone
-
Thiosemicarbazide
-
Ethanol
-
Ferric chloride (FeCl₃) (e.g., 10% solution in ethanol)
-
Ammonia solution (for neutralization)
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Dropping funnel
-
Standard laboratory glassware
Procedure:
-
Thiosemicarbazone Formation:
-
Dissolve the starting aldehyde or ketone in ethanol in a round-bottom flask.
-
Add an equimolar amount of thiosemicarbazide dissolved in a minimal amount of warm ethanol or water.
-
Add a few drops of a catalyst like acetic acid if necessary.
-
Stir the mixture at room temperature or under gentle reflux until the thiosemicarbazone precipitates.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
-
Oxidative Cyclization:
-
Suspend the synthesized thiosemicarbazone in ethanol.
-
Heat the suspension to reflux.
-
Add a 10% ethanolic solution of ferric chloride dropwise to the refluxing mixture. A color change is typically observed.
-
Continue refluxing for 1-3 hours until the reaction is complete (monitor by TLC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Neutralize the solution by adding a dilute ammonia solution, which will precipitate the product and iron hydroxides.
-
-
Isolation and Purification:
-
Filter the resulting solid.
-
The crude product can be purified by washing with water and then recrystallizing from a suitable solvent like ethanol or by column chromatography.
-
Caption: Workflow for oxidative cyclization of thiosemicarbazones.
Data and Comparison of Methods
The choice of synthetic method significantly impacts reaction parameters and outcomes. The following table summarizes typical data for different cyclization conditions.
| Method | Catalyst/Reagent | Typical Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Base-Catalyzed | NaOH (aq.) | Acylthiosemicarbazide | Water/Ethanol | Reflux | 1 - 4 | 70 - 95 | Generally high yielding; produces triazole-thiones.[8] |
| Acid-Catalyzed | H₂SO₄ (conc.) | Acylthiosemicarbazide | None or Dioxane | RT - Reflux | 2 - 24 | Variable | Risk of forming 1,3,4-thiadiazole side-products is high.[4] |
| Oxidative | FeCl₃ | Thiosemicarbazone | Ethanol | Reflux | 1 - 3 | 40 - 80 | Product selectivity can be an issue; may yield thiadiazoles.[6][7] |
| Alternative | Polyphosphate Ester (PPE) | Thiosemicarbazide + Carboxylic Acid | Chloroform/H₂O | 90 | 4 - 6 | 38 - 85 | Two-step, one-pot method involving acylation then cyclization.[9][10] |
Applications in Drug Development
The 1,2,4-triazole moiety is a privileged structure in medicinal chemistry due to its favorable properties:
-
Metabolic Stability: The triazole ring is generally resistant to metabolic degradation.
-
Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.
-
Coordination Chemistry: Triazoles can coordinate with metal ions in metalloenzymes, a key mechanism for drugs like the antifungal agent Fluconazole.[11]
The synthetic routes described here allow for the facile introduction of diverse substituents onto the triazole core, enabling the generation of large compound libraries for screening and lead optimization in drug discovery programs. For instance, different aromatic aldehydes can be used to create a variety of thiosemicarbazones, which are then cyclized to produce a range of substituted triazoles for structure-activity relationship (SAR) studies.[12]
References
- 1. Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazi...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unipa.it [iris.unipa.it]
- 7. Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor
Disclaimer: The following application notes and protocols are based on extensive research on the closely related compound, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) . While the experimental methodologies are directly applicable, the quantitative data presented herein for ATFS will differ for 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol. These notes serve as a comprehensive guide for researchers to evaluate the efficacy of triazole-based corrosion inhibitors.
Introduction
Triazole derivatives are a class of heterocyclic organic compounds that have garnered significant interest as effective corrosion inhibitors for various metals and alloys in acidic environments.[1][2][3] Their efficacy is attributed to the presence of multiple heteroatoms (nitrogen and sulfur) and π-electrons in their molecular structure, which facilitate strong adsorption onto metal surfaces.[4][5] This document provides detailed protocols for evaluating the corrosion inhibition properties of this compound, leveraging data from its amino-substituted analogue, ATFS, which has been studied for the protection of low-carbon steel in hydrochloric acid solutions.[6][7][8]
Quantitative Data Summary for ATFS
The following tables summarize the performance of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) as a corrosion inhibitor for low-carbon steel in 0.5 M HCl.
Table 1: Inhibition Efficiency of ATFS at Different Concentrations and Temperatures
| Inhibitor Concentration (ppm) | Temperature (K) | Inhibition Efficiency (%) |
| 50 | 298 | 52.27 |
| 100 | 298 | - |
| 150 | 298 | - |
| 200 | 298 | - |
| 250 | 298 | - |
| 300 | 298 | 89.00 |
| 300 | 328 | 74.51 |
Data sourced from reference[6][7].
Table 2: Electrochemical Parameters for ATFS at 298 K
| Inhibitor Concentration (ppm) | Corrosion Current Density (μA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) |
| 0 (Blank) | - | - | - |
| 50 | - | - | - |
| 300 | - | Increased | Decreased |
Qualitative data indicates that with increasing ATFS concentration, Rct increases and Cdl decreases, signifying enhanced corrosion protection.[6][7]
Table 3: Surface Analysis of Low-Carbon Steel with and without ATFS
| Condition | Average Surface Roughness (nm) |
| Polished Steel | - |
| Steel in 0.5 M HCl | 7.58 |
| Steel in 0.5 M HCl + 300 ppm ATFS | 4.79 |
Data from Atomic Force Microscopy (AFM) analysis shows a significant reduction in surface roughness in the presence of the inhibitor, indicating the formation of a protective film.[6][7]
Experimental Protocols
The following are detailed protocols for evaluating the corrosion inhibition performance of this compound.
Synthesis of the Inhibitor
The synthesis of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) involves the reflux of hydrazine carbothiohydrazide with 2,2,2-trifluoroacetic acid in water.[8] A similar approach may be adapted for the synthesis of the target compound, likely starting from thiocarbohydrazide and trifluoroacetic acid.
Electrochemical Measurements
Electrochemical experiments are crucial for determining the inhibition mechanism and efficiency. These are typically performed using a three-electrode cell setup with a potentiostat.
-
Working Electrode: Low-carbon steel specimen.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum or graphite rod.
Protocol:
-
Prepare the working electrode by polishing with successively finer grades of abrasive paper (e.g., 250 to 1200 grit), followed by rinsing with deionized water and acetone, and then drying.[7]
-
Immerse the three-electrode setup in the corrosive medium (e.g., 0.5 M HCl) with and without various concentrations of the inhibitor.
-
Allow the system to stabilize to reach a steady open-circuit potential (OCP).
-
Potentiodynamic Polarization (Tafel Plots): Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s). The resulting Tafel plot is used to determine the corrosion current density (Icorr), corrosion potential (Ecorr), and to identify the inhibitor as anodic, cathodic, or mixed-type. ATFS was identified as a mixed-type inhibitor.[6][7]
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz). The Nyquist and Bode plots are analyzed to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl with the addition of the inhibitor indicate effective corrosion inhibition.[6][7]
Surface Analysis
Surface analysis techniques provide visual and topographical evidence of the inhibitor's protective film.
Protocol:
-
Immerse low-carbon steel specimens in the corrosive solution with and without the inhibitor for an extended period (e.g., 48 hours).[7]
-
After immersion, gently rinse the specimens with deionized water and dry them.
-
Scanning Electron Microscopy (SEM): Use an SEM instrument to observe the surface morphology of the steel samples. The images will show a smoother surface for the inhibited specimen compared to the pitted and corroded surface of the uninhibited one.
-
Atomic Force Microscopy (AFM): Utilize an AFM to obtain high-resolution 3D topographical images and quantitative data on surface roughness. A lower average roughness in the presence of the inhibitor confirms the formation of a protective layer.[6][7]
Visualization of Workflows and Mechanisms
Experimental Workflow
Caption: General experimental workflow for evaluating a corrosion inhibitor.
Proposed Inhibition Mechanism
The inhibition mechanism of triazole-thiol compounds on a steel surface in an acidic medium involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be physisorption, chemisorption, or a combination of both. For ATFS, the adsorption was found to follow the Langmuir isotherm, suggesting the formation of a monolayer on the steel surface.[6][7]
Caption: Adsorption and blocking mechanism of the corrosion inhibitor.
Theoretical Considerations
Quantum chemical calculations and molecular dynamics simulations can provide deeper insights into the inhibitor-metal interaction. For ATFS, Density Functional Theory (DFT) calculations showed that the molecule's high global softness and low hardness contribute to its strong adsorption capability.[6][7] Monte Carlo simulations further indicated a significant negative adsorption energy, confirming a strong and spontaneous interaction between the inhibitor and the low-carbon steel surface.[6][7] These theoretical studies can help in understanding the adsorption centers of the inhibitor molecule and predicting its efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. idk.org.rs [idk.org.rs]
- 3. mdpi.com [mdpi.com]
- 4. peacta.org [peacta.org]
- 5. Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on the Corrosion Rate of Carbon Steel in 1 M HCl Solution: Theoretical and Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Bioactive Derivatives from 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the versatile starting material, 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol. This trifluoromethyl-substituted triazole scaffold is a key pharmacophore in the development of new therapeutic agents, exhibiting a wide range of biological activities. The protocols outlined below focus on two primary classes of derivatives: S-alkylated compounds and Schiff bases, both of which have shown significant promise in antimicrobial and anti-inflammatory research.
Overview of Synthetic Pathways
The synthetic strategy begins with the preparation of the core intermediate, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol. This compound serves as a versatile building block for further derivatization at the thiol and amino functionalities. The primary synthetic routes explored in this note are:
-
S-alkylation: Introduction of various alkyl and arylalkyl groups at the sulfur atom.
-
Schiff Base Formation: Condensation of the 4-amino group with a range of aromatic aldehydes.
These modifications allow for the systematic exploration of the structure-activity relationship (SAR) and the optimization of biological activity.
Caption: General synthetic routes from starting materials to key derivatives.
Experimental Protocols
Synthesis of 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS)
This protocol describes the synthesis of the essential starting material, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS).
Materials:
-
Hydrazinecarbothiohydrazide
-
2,2,2-Trifluoroacetic acid
-
Water
-
Ethanol
Procedure: [1]
-
A mixture of hydrazinecarbothiohydrazide (10.6 g, 0.1 mol) and 2,2,2-trifluoroacetic acid (11.4 g, 0.1 mol) is refluxed in 30 mL of water for 5 hours with constant stirring.[1]
-
The reaction mixture is then cooled to room temperature and filtered.
-
The solid residue is washed with 10 mL of cold water.
-
The crude product is recrystallized from water to yield the pure compound.
Characterization Data:
-
Appearance: White solid
-
13C NMR: The spectrum shows distinctive chemical shifts consistent with the trifluoromethyl, amino, and thiol substituted 1,2,4-triazole structure.[1]
Synthesis of S-Alkylated Derivatives
The following is a general procedure for the S-alkylation of 5-aryl-1,2-dihydro-3H-1,2,4-triazole-3-thiones, which can be adapted for the trifluoromethyl analog.[2]
Materials:
-
4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS)
-
Appropriate alkyl or aryl halide (e.g., ethyl bromide, phenacyl bromide)
-
Sodium hydroxide or sodium ethoxide
-
Ethanol
Procedure:
-
Dissolve 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol in a solution of sodium ethoxide in ethanol.
-
Add the alkylating agent (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for a specified time (typically 2-4 hours).
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the solvent is evaporated, and the residue is purified, often by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Analogous S-Alkylated Derivatives:
| Derivative Type | Alkylating Agent | Yield (%) | Reference |
| S-Ethyl | Ethyl bromide | - | [3] |
| S-Phenacyl | Phenacyl bromide | - | [3] |
Note: Specific yield data for the trifluoromethyl derivatives are not yet widely published, but this protocol provides a reliable starting point for their synthesis.
Synthesis of Schiff Base Derivatives
This protocol outlines the general synthesis of Schiff bases from 4-amino-1,2,4-triazole-3-thiols.[4][5][6]
Materials:
-
4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Anhydrous ethanol
-
Glacial acetic acid (catalytic amount)
Procedure: [5]
-
A solution of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (0.01 mol) in anhydrous ethanol (10 mL) is heated in a round-bottom flask until a clear solution is obtained.[5]
-
A molar equivalent of the appropriate aromatic aldehyde is then added, along with a few drops of glacial acetic acid as a catalyst.
-
The reaction mixture is refluxed for 4-6 hours.
-
The mixture is then cooled, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure Schiff base.
Quantitative Data for Analogous Schiff Base Derivatives:
| Aldehyde Substituent | Yield (%) | Melting Point (°C) | Reference |
| 4-Methylphenyl | 81 | 227-230 | [5] |
| 4-Nitrophenyl | 80 | 230-231 | [5] |
| 4-Chlorophenyl | 79 | 215-216 | [5] |
| 4-Methoxyphenyl | 53 | 189-192 | [5] |
Biological Activity of Derivatives
Derivatives of 1,2,4-triazole-3-thiol are known to possess a broad spectrum of biological activities. The introduction of the trifluoromethyl group is expected to enhance lipophilicity and metabolic stability, potentially leading to improved pharmacological profiles.
Antimicrobial Activity
Numerous studies have demonstrated the antibacterial and antifungal properties of S-substituted and Schiff base derivatives of 1,2,4-triazoles.
Antimicrobial Screening Data for Analogous Compounds:
The following table summarizes the minimum inhibitory concentration (MIC) values for Schiff bases derived from a similar triazole, 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.[5][7]
| Compound (Substituent) | MIC (µg/mL) vs. C. albicans | Reference |
| 4-Methoxyphenyl | 62.5 | [5][7] |
S-substituted derivatives have also shown promising activity against a range of bacterial and fungal strains, with MIC values often in the range of 31.25 - 62.5 µg/mL.[8]
Caption: Workflow for the synthesis and antimicrobial evaluation of novel derivatives.
Conclusion
The this compound scaffold presents a highly promising starting point for the development of novel therapeutic agents. The synthetic protocols for S-alkylation and Schiff base formation are robust and adaptable, allowing for the creation of diverse chemical libraries. The anticipated biological activities, particularly antimicrobial and anti-inflammatory, make these derivatives attractive candidates for further investigation in drug discovery programs. The provided data on analogous compounds serves as a valuable benchmark for these future studies.
References
- 1. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and alkylation of 5-aryl-1,2-dihydro-3H-1,2,4-triazole-3-thiones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. mdpi.com [mdpi.com]
- 6. nepjol.info [nepjol.info]
- 7. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
Application Notes and Protocols for Antimicrobial and Antifungal Screening of Triazole-Thiol Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the antimicrobial and antifungal screening of novel triazole-thiol compounds. The information compiled from various studies offers a comprehensive guide for evaluating the efficacy of these compounds against a spectrum of pathogenic microorganisms.
Introduction
Triazole-thiol derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The increasing prevalence of drug-resistant pathogens necessitates the development of new and effective antimicrobial agents.[4] This document outlines the methodologies for in vitro screening of triazole-thiol compounds to determine their potential as novel antimicrobial and antifungal agents.
Data Presentation: Antimicrobial and Antifungal Activity
The following tables summarize the in vitro antimicrobial and antifungal activities of various synthesized triazole-thiol derivatives, expressed as Minimum Inhibitory Concentration (MIC) in μg/mL.
Table 1: Antibacterial Activity of Triazole-Thiol Derivatives (MIC in μg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Salmonella typhi | Pseudomonas aeruginosa | Reference |
| 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols (4c) | 16 | 20 | - | - | - | [1] |
| 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols (4e) | - | - | 25 | 31 | - | [1] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Strong activity | - | No activity | - | - | [4] |
| 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones (7d) | Comparable to Ciprofloxacin | - | Comparable to Ciprofloxacin | - | - | [5] |
| S-substituted 1,2,4-triazoles | 31.25 - 62.5 | - | 31.25 - 62.5 | - | 31.25 - 62.5 | [6] |
| β-hydroxy sulfides (11a) | 2.0 ± 2.25 mg/mL | - | - | - | - | [7] |
| β-hydroxy sulfides (11c) | 2.5 ± 0.00 mg/mL | - | 10 ± 0.40 mg/mL | - | - | [7] |
Table 2: Antifungal Activity of Triazole-Thiol Derivatives (MIC in μg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Microsporum gypseum | Reference |
| 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols (4e) | 24 | 32 | - | [1] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | No activity | No activity | Strong activity (some superior to Ketoconazole) | [4] |
| 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones (7d) | Comparable to Fluconazole | - | - | [5] |
| S-substituted 1,2,4-triazoles | 31.25 - 62.5 | - | - | [6] |
| 1,2,4-triazole thioether derivatives (9d) | - | - | - | [8] |
Note: Some studies reported activity without specific MIC values, denoted as "Strong activity." Dashes indicate that the data was not reported for that specific strain.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques cited in the literature for antimicrobial and antifungal susceptibility testing.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9][10][11]
Materials:
-
Synthesized triazole-thiol compounds
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of each triazole-thiol compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
Bacteria: Culture the bacterial strain in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) at 25-30°C for 24-48 hours. Prepare a spore suspension in sterile saline and adjust the concentration to approximately 1-5 x 10³ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth to each well of a 96-well plate.
-
Add a specific volume of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring a portion of the solution to the subsequent wells.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control wells.
-
Controls:
-
Growth Control: Wells containing broth and inoculum without any test compound.
-
Sterility Control: Wells containing only broth to check for contamination.
-
Positive Control: Wells containing a standard antimicrobial or antifungal agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) at known concentrations.
-
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.[1]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. Growth can be assessed visually or by measuring the optical density (OD) using a microplate reader.
Protocol 2: Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.
Materials:
-
Synthesized triazole-thiol compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
Incubator
Procedure:
-
Preparation of Agar Plates: Pour molten MHA or SDA into sterile Petri dishes and allow them to solidify.
-
Inoculation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the suspension and streak the entire surface of the agar plate evenly in three directions to ensure uniform growth.
-
-
Well Creation: Use a sterile cork borer to punch uniform wells into the agar.
-
Application of Compounds: Add a fixed volume (e.g., 100 µL) of the triazole-thiol compound solution (at a known concentration) into each well.
-
Controls:
-
Negative Control: A well containing only the solvent used to dissolve the compounds.
-
Positive Control: A well containing a standard antibiotic or antifungal solution.
-
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
Measurement of Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger diameter indicates higher antimicrobial activity.
Visualizations
The following diagrams illustrate the experimental workflows for antimicrobial and antifungal screening.
Caption: General workflow for synthesis and antimicrobial screening of triazole-thiol compounds.
Caption: Step-by-step workflow for the Broth Microdilution MIC assay.
Conclusion
The protocols and data presented in this document provide a solid foundation for the systematic screening of triazole-thiol compounds for their antimicrobial and antifungal properties. Adherence to these standardized methods will ensure the generation of reliable and comparable data, which is crucial for the identification of promising lead compounds in the drug discovery pipeline. Further investigations into the structure-activity relationships (SAR) of these compounds can guide the design and synthesis of more potent and selective antimicrobial agents.
References
- 1. connectjournals.com [connectjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 7. Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpc.com [ijrpc.com]
- 11. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
Application Notes and Protocols for Evaluating the Anticancer Activity of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the evaluation of the anticancer activity of 1,2,4-triazole derivatives. This class of heterocyclic compounds has emerged as a significant scaffold in the development of novel anticancer agents due to their broad spectrum of biological activities and unique physicochemical properties.[1][2] Many derivatives have demonstrated promising in vitro and in vivo anticancer activity, with some already in clinical use, such as letrozole and anastrozole.[3][4]
Overview of Anticancer Mechanisms
1,2,4-triazole derivatives exert their anticancer effects through various mechanisms of action, making them a versatile scaffold for drug design.[1][5] Key molecular targets and pathways include:
-
Enzyme Inhibition: A primary mechanism involves the inhibition of crucial enzymes in cancer progression, such as kinases (e.g., EGFR, BRAF), tubulin, and aromatase.[1][5][6] The nitrogen atoms in the triazole ring can coordinate with metal ions in enzyme active sites, leading to inhibition.[4]
-
Induction of Apoptosis: Many 1,2,4-triazole derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of key apoptotic proteins like p53, Bax, and Bcl-2, and the activation of caspases.[7][8][9]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, such as G2/M or G0/G1.[4][9][10]
-
Inhibition of Angiogenesis: Some derivatives have been found to inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis, by targeting factors like vascular endothelial growth factor (VEGF).[11]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of various 1,2,4-triazole derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activity of Selected 1,2,4-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8c | - | - | Erlotinib | - |
| EGFR | 3.6 | |||
| 8c, 8d | BRAF | Potent Inhibition | ||
| Tubulin | Strong Inhibition | |||
| 7d | Hela | < 12 | Doxorubicin | - |
| 7e | Hela | < 12 | ||
| 10a | Hela | < 12 | ||
| 10d | Hela | < 12 | ||
| TP1-TP7 | B16F10 (murine melanoma) | 41.12 - 61.11 | - | - |
| TP6 | B16F10 (murine melanoma) | Highest Activity | ||
| 3b | MCF-7 | 1.37 (Mean GI50) | Doxorubicin | 1.13 (GI50) |
| Vf | MCF-7 | 2.91 | Staurosporine | 3.144 |
| MDA-MB-231 | 1.914 | 4.385 | ||
| Vg | MCF-7 | 0.891 | Staurosporine | 3.144 |
| MDA-MB-231 | 3.479 | 4.385 | ||
| 14d | Renal Subpanel | High Selectivity (Selectivity Ratio: 6.99 at GI50) | - | - |
| 7i-m | Various | 28 - 45 (nM, GI50) | Erlotinib | 33 (nM, GI50) |
Data compiled from multiple sources.[4][6][7][8][10][12][13]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the 1,2,4-triazole derivatives for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Caption: Key anticancer mechanisms of 1,2,4-triazole derivatives.
Experimental Workflow
Caption: General experimental workflow for evaluating anticancer agents.
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 1,2,4-triazole derivatives as antitumor agents against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 13. Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol in Fungicide Development
Introduction
5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic organic compound that serves as a crucial building block, or synthon, in the development of novel agricultural fungicides. While not typically used as an active fungicidal agent itself, its unique structural features—a trifluoromethyl group and a reactive thiol group on a 1,2,4-triazole core—make it an ideal starting point for synthesizing more complex and potent fungicidal molecules. The trifluoromethyl (CF3) group is known to enhance the metabolic stability, lipophilicity, and bioavailability of agrochemicals, often leading to increased efficacy.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Derivatives synthesized from this compound belong to the broader class of triazole fungicides, which are demethylation inhibitors (DMIs). Their primary mode of action is the disruption of fungal cell membrane integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway.[1][2][3][4][5]
Specifically, these fungicides target the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is responsible for removing a methyl group from lanosterol, a critical step in its conversion to ergosterol. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, structure, and function.[2][4]
By binding to the heme iron of the CYP51 enzyme, the triazole fungicide blocks this demethylation step. This leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[2] The resulting compromised cell membrane loses its structural integrity, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and proliferation.[3] Although this action leads to cell death, triazoles are often considered fungistatic at lower concentrations and fungicidal at higher concentrations.[3][5]
Role as a Synthetic Intermediate
The 1,2,4-triazole-3-thiol scaffold is a versatile platform for creating extensive libraries of potential fungicides. The thiol (-SH) group is readily alkylated to introduce various side chains and create thioether derivatives. This process of chemical modification is central to discovering lead compounds with high potency against specific fungal pathogens, improved systemic properties within the plant, and favorable safety profiles. Researchers have successfully synthesized numerous derivatives by reacting the thiol group with different electrophiles to produce compounds with significant activity against a wide range of plant pathogenic fungi.
Quantitative Data Summary
The following tables summarize the fungicidal activity of various triazole derivatives, illustrating the potency that can be achieved by modifying the core triazole thiol structure. Data is presented as the concentration required to inhibit 50% (EC50) or 90% (EC90) of fungal growth, or as percentage inhibition at a fixed concentration.
Table 1: In Vitro Fungicidal Activity of Triazole Derivatives against Botrytis cinerea (Gray Mold)
| Compound Class | Specific Derivative | EC50 (µg/mL) | EC90 (µg/mL) | Reference |
| Triazole | Tebuconazole | 0.30 | 5.00 | [6] |
| Dicarboximide | Iprodione | 0.40 | 3.00 | [6] |
| Anilide | Boscalid | 0.70 | >3000 | [6] |
| Pyrazole | Fenpyrazamine | 0.90 | >100 | [6] |
| Triazolopyrimidine | Compound 4¹ | 75.86% inhib. @ 50 µg/mL | - | [7] |
| Triazolopyrimidine | Compound 5o¹ | 80.38% inhib. @ 50 µg/mL | - | [7] |
| Triazolopyrimidine | Compound 5r¹ | 73.57% inhib. @ 50 µg/mL | - | [7] |
¹Derivative of 5-methyl-7-(trifluoromethyl)-[1][2][3]triazolo[4,3-c]pyrimidine-3-thiol.
Table 2: In Vitro Fungicidal Activity of Triazole Derivatives against Pyricularia oryzae (Rice Blast)
| Compound Class | Specific Derivative | Concentration (ppm) | Mycelial Inhibition (%) | Reference |
| Triazole | Tebuconazole | 50 | 97.73 | [8] |
| Triazole | Tebuconazole | 100 | 99.90 | [8] |
| Triazole | Tebuconazole | 150 | 99.90 | [8] |
| Triazole | Tricyclazole | 50 | 55.83 | [8] |
| Triazole | Tricyclazole | 100 | 63.62 | [8] |
| Triazole | Tricyclazole | 150 | 70.52 | [8] |
| Combi-Product | Tebuconazole + Trifloxystrobin | 50 | 98.40 | [8] |
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the development of fungicides based on this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for synthesizing substituted 1,2,4-triazole-3-thiols.
Materials:
-
Thiocarbohydrazide
-
Trifluoroacetic acid (TFA)
-
Water (deionized)
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a round-bottom flask, combine thiocarbohydrazide (1 equivalent) and trifluoroacetic acid (1 equivalent).
-
Reflux: Add a minimal amount of water to the flask to serve as a solvent (e.g., 3-4 mL per gram of thiocarbohydrazide). Heat the mixture to reflux with constant stirring.
-
Reaction Monitoring: Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: After the reaction is complete, cool the mixture to room temperature, which should induce precipitation of the product. If necessary, further cool the flask in an ice bath.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials and acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to yield the purified this compound.
-
Drying and Characterization: Dry the purified product under vacuum. Confirm the structure and purity using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol outlines a standard method for determining the efficacy of a synthesized compound against common agricultural fungal pathogens.
Materials:
-
Synthesized triazole derivative
-
Target fungal strains (e.g., Botrytis cinerea, Pyricularia oryzae)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Dimethyl sulfoxide (DMSO) or acetone (for stock solution)
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Cork borer (5 mm diameter)
-
Incubator
-
Laminar flow hood
Procedure:
-
Stock Solution Preparation: Dissolve a precise weight of the synthesized compound in a minimal amount of sterile DMSO or acetone to create a concentrated stock solution (e.g., 10,000 µg/mL).
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave it. Allow the medium to cool to approximately 50-55°C in a water bath.
-
Poisoned Media Preparation: Under a laminar flow hood, add the appropriate volume of the stock solution to the molten PDA to achieve the desired final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a control plate containing only the solvent (DMSO or acetone) at the same concentration used in the test plates. Gently swirl the flasks to ensure homogenous mixing.
-
Plating: Pour approximately 20 mL of the fungicide-amended PDA (poisoned media) and control PDA into sterile Petri dishes. Allow the plates to solidify at room temperature.
-
Inoculation: From a fresh, actively growing culture of the target fungus, use a sterile 5 mm cork borer to cut a mycelial disc from the edge of the colony.
-
Incubation: Aseptically place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate (both test concentrations and control).
-
Data Collection: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark. Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 or 48 hours) until the colony in the control plate has reached the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where:
-
DC = Average diameter of the colony in the control plate.
-
DT = Average diameter of the colony in the treated plate.
-
-
-
EC50 Determination: Plot the inhibition percentages against the logarithm of the compound concentrations. Use probit analysis or non-linear regression to determine the EC50 value, which is the concentration that causes 50% inhibition of mycelial growth.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. chemijournal.com [chemijournal.com]
Application Notes and Protocols for Testing Steel Corrosion Inhibition with Triazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup to test the efficacy of triazole compounds as corrosion inhibitors for steel. Triazoles are a prominent class of heterocyclic compounds recognized for their potential to mitigate corrosion in various metals and alloys, particularly in acidic environments.[1] Their effectiveness is primarily attributed to the presence of nitrogen atoms and π-electrons in the triazole ring, which facilitate adsorption onto the metal surface, forming a protective barrier.[2][3]
Introduction to Triazole-Based Corrosion Inhibitors
Triazole derivatives are organic compounds featuring a five-membered ring containing three nitrogen atoms.[4] They are often cost-effective, straightforward to synthesize, and exhibit low toxicity, positioning them as environmentally friendlier alternatives to conventional corrosion inhibitors.[1] The protective mechanism of triazoles involves the formation of an adsorbed film on the steel surface, which can occur through physical (electrostatic) or chemical (coordinative bonding) interactions.[3][4] This film acts as a barrier, impeding both the anodic dissolution of the metal and the cathodic hydrogen evolution reactions.[5]
Experimental Protocols
A comprehensive evaluation of triazole-based corrosion inhibitors typically involves a combination of gravimetric and electrochemical techniques.
Materials and Equipment
-
Steel Specimens: Mild steel or carbon steel coupons of known composition (e.g., API 5L X52, C1018).[6][7] The dimensions should be precisely measured for surface area calculation.[8]
-
Corrosive Medium: Typically 1.0 M Hydrochloric Acid (HCl) or other aggressive solutions relevant to the intended application.[4][9]
-
Triazole Inhibitors: Synthesized or commercially available triazole derivatives of known purity.
-
Polishing Papers: Silicon carbide (SiC) abrasive papers of various grades (e.g., 120, 400, 600, 1200, 2000 grit).[8][9]
-
Degreasing Solvents: Acetone, ethanol, or other suitable organic solvents.[8]
-
Analytical Balance: For accurate weighing of steel specimens.
-
Water Bath/Thermostat: To maintain a constant temperature during experiments.[9]
-
Electrochemical Workstation: Potentiostat/Galvanostat for potentiodynamic polarization and electrochemical impedance spectroscopy.[4][10]
-
Three-Electrode Cell: Consisting of a working electrode (steel specimen), a counter electrode (e.g., platinum or graphite), and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).[10][11]
Steel Specimen Preparation
Proper preparation of the steel specimens is crucial for obtaining reproducible results.
-
Cutting: Cut the steel into coupons of suitable dimensions (e.g., 1 cm x 5 cm x 0.06 cm).[8]
-
Polishing: Mechanically polish the steel surfaces with successively finer grades of SiC paper to achieve a smooth and uniform finish.[8][9]
-
Cleaning: Rinse the polished specimens with distilled water, followed by degreasing with a solvent like ethanol or acetone in an ultrasonic bath for about 5 minutes.[8]
-
Drying: Dry the cleaned specimens at room temperature or with a stream of warm air.[8]
-
Weighing: Accurately weigh the prepared coupons using an analytical balance before immersion in the corrosive solution.[2][8]
Experimental Workflow
The overall experimental process for evaluating triazole corrosion inhibitors is depicted in the following workflow diagram.
Caption: Experimental workflow for testing steel corrosion inhibition.
Protocol 1: Weight Loss Method
The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.[12][13]
-
Immersion: Immerse the pre-weighed steel specimens in the corrosive solution with and without various concentrations of the triazole inhibitor for a specific period (e.g., 6 to 24 hours) at a constant temperature.[8][9]
-
Retrieval and Cleaning: After the immersion period, retrieve the coupons. Clean them with a specific cleaning solution to remove corrosion products, then wash with distilled water and dry.[2]
-
Final Weighing: Accurately re-weigh the cleaned and dried coupons.[2]
-
Calculations:
-
Corrosion Rate (CR): Calculate using the formula: CR = (W_initial - W_final) / (A * t) where W is the weight, A is the surface area, and t is the immersion time.[2]
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
Protocol 2: Potentiodynamic Polarization (PP)
Potentiodynamic polarization measurements provide insights into the kinetics of the anodic and cathodic corrosion reactions and help determine the type of inhibition (anodic, cathodic, or mixed).[14][15]
-
Cell Setup: Assemble the three-electrode cell with the prepared steel specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode. Fill the cell with the test solution.[4][10]
-
Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[2][4]
-
Polarization Scan: Scan the potential in a range of ±250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).[4]
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[9][16]
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to investigate the properties of the inhibitor film and the charge transfer resistance at the metal-solution interface.[10][17]
-
Cell Setup and Stabilization: Use the same three-electrode cell setup as for potentiodynamic polarization and allow the OCP to stabilize.[2][18]
-
Impedance Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[10][18]
-
Data Analysis: Present the data as Nyquist and Bode plots. The Nyquist plot shows the imaginary impedance versus the real impedance. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).[2][17]
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
-
Data Presentation
Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Inhibition Efficiency of Various Triazole Derivatives on Mild Steel in 1.0 M HCl
| Triazole Derivative | Concentration (M) | Technique | Inhibition Efficiency (%) | Reference |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO2Et] | 1.0 x 10⁻³ | EIS | 95.3 | [4] |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2] | 1.0 x 10⁻³ | EIS | 95.0 | [4] |
| 5-hexylsulfanyl-1,2,4-triazole (HST) | 1.0 x 10⁻³ | Electrochemical | 97 | [4] |
| (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (TTM) | 1.0 x 10⁻³ | Electrochemical | 81 | [4] |
| (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) | 0.8 x 10⁻³ | Weight Loss | >95 | [3] |
| (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol (PTM) | 0.8 x 10⁻³ | Weight Loss | >95 | [3] |
Table 2: Electrochemical Parameters for Mild Steel in 1.0 M HCl with and without Triazole Inhibitors
| Inhibitor | Concentration (M) | Ecorr (mV vs SCE) | icorr (µA/cm²) | Rct (Ω cm²) |
| Blank | 0 | -480 | 1150 | 45 |
| Tria-CO2Et | 1.0 x 10⁻³ | -510 | 54 | 960 |
| Tria-CONHNH2 | 1.0 x 10⁻³ | -505 | 58 | 900 |
(Note: The data in Table 2 is representative and synthesized from typical results presented in the cited literature for illustrative purposes.)
Visualization of Inhibition Mechanism
The following diagram illustrates the proposed mechanism of corrosion inhibition by triazole derivatives on a steel surface.
Caption: Mechanism of steel corrosion inhibition by triazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ijcsi.pro [ijcsi.pro]
- 4. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Adsorption and corrosion inhibition behaviour of new theophylline–triazole-based derivatives for steel in acidic medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. ajer.org [ajer.org]
- 9. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 11. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. store.astm.org [store.astm.org]
- 14. corrosionpedia.com [corrosionpedia.com]
- 15. store.astm.org [store.astm.org]
- 16. gamry.com [gamry.com]
- 17. ijcsi.pro [ijcsi.pro]
- 18. jmaterenvironsci.com [jmaterenvironsci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol for improved yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most direct method for synthesizing this compound?
A1: A highly efficient, catalyst-free, one-step method involves the reaction of thiosemicarbazide with trifluoroacetic acid (TFA). This approach is known for its simplicity and high yields.[1]
Q2: My reaction yield is low. What are the common causes and how can I improve it?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or slightly increasing the temperature.
-
Sub-optimal Reaction Conditions: The choice of solvent and temperature is critical. While some methods are solvent-free, others may require a specific solvent to facilitate the reaction.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. See Q3 for common side reactions.
-
Purification Losses: Significant loss of product can occur during workup and purification. Optimize your purification strategy to minimize these losses.
Q3: What are the potential side reactions during the synthesis of this compound?
A3: Potential side reactions include:
-
Formation of Oxadiazoles: In some synthesis routes for trifluoromethylated triazoles, the formation of oxadiazole isomers is a possible side reaction.[2]
-
Incomplete Cyclization: The intermediate acylthiosemicarbazide may not fully cyclize, leading to a mixture of the intermediate and the final product. Ensuring adequate reaction time and temperature can mitigate this.
-
Decomposition: At excessively high temperatures, the starting materials or the product may decompose. It is crucial to maintain the recommended reaction temperature.
Q4: How can I purify the final product effectively?
A4: Purification can typically be achieved through recrystallization. A common method involves dissolving the crude product in a hot solvent, such as water or an alcohol-water mixture, and allowing it to cool slowly to form pure crystals. The solid can then be filtered, washed with a cold solvent, and dried.[3] For some related compounds, recrystallization from a dimethyl sulfoxide/water mixture has been reported to be effective.[4]
Q5: How can I confirm the structure of the synthesized this compound?
A5: The structure of the final compound can be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for elucidating the structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
The product exists in tautomeric forms (thione and thiol), which can be studied by spectral analysis.[1]
Q6: Are there alternative synthetic routes available?
A6: Yes, an alternative route involves the synthesis of a related compound, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, by refluxing hydrazine carbo-thio-hydrazide with trifluoroacetic acid in water.[3] While this yields a slightly different product, the methodology can be adapted. Another general approach for 1,2,4-triazole-3-thiol synthesis is the cyclization of 1,4-substituted thiosemicarbazides.[5]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound and Related Compounds
| Starting Materials | Reaction Conditions | Yield | Reference |
| Thiosemicarbazide and Trifluoroacetic Acid | Catalyst-free, neat or in a suitable solvent | Up to 91% | [1] |
| Hydrazine carbo-thio-hydrazide and Trifluoroacetic Acid | Reflux in water for 5 hours | Not specified | [3] |
| Hydrazonoyl chloride and Trifluoroacetonitrile precursor | NEt3 in CH2Cl2 at room temperature for 12 hours | Up to 83% | [2] |
Experimental Protocols
Method 1: Direct Catalyst-Free Synthesis [1]
-
Reaction Setup: In a suitable reaction vessel, thoroughly mix thiosemicarbazide and trifluoroacetic acid in a 1:1 molar ratio.
-
Reaction: Heat the mixture with stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress using TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture). Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
Method 2: Synthesis of the 4-Amino Analogue [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add hydrazine carbo-thio-hydrazide (0.1 mol) and trifluoroacetic acid (0.1 mol) to 30 mL of water.
-
Reaction: Heat the mixture to reflux with constant stirring for 5 hours.
-
Workup: Cool the reaction mixture in an ice bath.
-
Purification: Filter the precipitated solid, wash with 10 mL of cold water, and then recrystallize from water to obtain the pure product.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting low yields in the synthesis.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN [mdpi.com]
- 3. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,2,4-Triazole-3-thiol Derivatives
Welcome to the technical support center for the purification of 1,2,4-triazole-3-thiol derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted solutions to common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying 1,2,4-triazole-3-thiol derivatives?
A1: The most commonly employed and effective purification techniques for 1,2,4-triazole-3-thiol derivatives are recrystallization and column chromatography.[1] Recrystallization is often the preferred method for crystalline solids, while column chromatography is versatile for separating complex mixtures.[1]
Q2: My purified 1,2,4-triazole-3-thiol derivative is colored. How can I decolorize it?
A2: Colored impurities can often be removed by treating the solution of your compound with activated charcoal.[2] Add a small amount of activated charcoal to the hot solution before filtration. It's important to use the minimum amount necessary, as excessive use can lead to the loss of your desired product.[2]
Q3: I'm observing low yields after recrystallization. What are the common causes and how can I improve recovery?
A3: Low yields in recrystallization are typically due to using too much solvent, the compound being too soluble in the chosen solvent even at low temperatures, or premature crystallization during hot filtration.[3] To improve yield, use the minimum amount of hot solvent for dissolution, consider a mixed solvent system to reduce solubility upon cooling, and pre-heat your filtration apparatus.[3]
Q4: My compound streaks on the TLC plate during analysis. What does this indicate and how can it be resolved?
A4: Streaking on a TLC plate often suggests that the compound is highly polar and is interacting strongly with the silica gel, or that the sample is overloaded. To resolve this, you can increase the polarity of the mobile phase or add a small amount of a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[1]
Q5: Can I use an acid-base extraction to purify my 1,2,4-triazole-3-thiol derivative?
A5: Yes, an acid-base extraction can be a useful technique. The thiol group is acidic and can be deprotonated with a mild base, such as a dilute sodium bicarbonate solution, to form a water-soluble salt.[1] This allows for the separation from non-acidic impurities. The product can then be precipitated by re-acidifying the aqueous layer.[4]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | The solution is not saturated; too much solvent was used. | - Concentrate the solution by evaporating some of the solvent.- Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes turbid, then gently heat until clear and allow to cool slowly.[3]- Scratch the inside of the flask with a glass rod to create nucleation sites.[3]- Add a seed crystal of the pure compound.[3] |
| Low recovery of purified product. | - The compound is highly soluble in the cold solvent.- Excessive solvent was used for dissolution.- Premature crystallization occurred during hot filtration. | - Choose a solvent in which the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[3]- Pre-heat the funnel and filter paper before hot filtration.[3] |
| Product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. | - Use a lower-boiling solvent.- Allow the solution to cool more slowly to encourage crystal formation over oiling. |
| Crystals are colored or contain visible impurities. | Insoluble impurities were not completely removed during hot filtration, or colored impurities are present. | - Ensure complete dissolution of the desired compound before hot filtration.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration.[2] |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds (overlapping bands). | - Inappropriate solvent system (eluent is too polar or not polar enough).- Column was not packed properly (presence of air bubbles or cracks). | - Optimize the solvent system using TLC. A good starting point for many 1,2,4-triazole derivatives is a gradient of ethyl acetate in hexane.[1]- Repack the column carefully, ensuring a uniform and bubble-free stationary phase. |
| Compound streaks on the column. | - The compound is highly polar and adsorbs strongly to the silica gel.- The sample was overloaded on the column. | - Increase the polarity of the eluent.- Add a modifier to the eluent (e.g., a few drops of acetic acid or triethylamine).[1]- Use a smaller amount of crude material. |
| Compound is insoluble in the mobile phase. | The chosen eluent is not a good solvent for the compound. | - "Dry load" the sample: dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then add the dry powder to the top of the column.[1] |
| No compound is eluting from the column. | The eluent is not polar enough to move the compound down the column. | - Gradually increase the polarity of the mobile phase. For highly polar compounds, a gradient of methanol in dichloromethane may be effective.[1] |
Data Presentation
Table 1: Common Recrystallization Solvents for 1,2,4-Triazole Derivatives
| Solvent/Solvent System | Notes |
| Ethanol | A common and effective solvent for many 1,2,4-triazole derivatives.[4][5] |
| Ethanol/Water | A versatile mixed solvent system where the polarity can be fine-tuned by adjusting the ratio.[6] |
| Dimethylformamide (DMF)/Water | Used for recrystallizing some derivatives, particularly those with lower solubility in alcohols.[7] |
| n-Butanol | Can be used for both reaction and subsequent precipitation of certain 1,2,4-triazoles.[3] |
| Methanol | 1,2,4-triazoles often show good solubility; may be too effective, leading to lower recovery.[3] |
| Acetone | Similar to methanol, it can be a very effective solvent, potentially reducing yield.[3] |
| Ethyl Acetate/Hexane | A good mixed solvent system for less polar derivatives, allowing for polarity adjustment.[3] |
Table 2: Typical Yields for Synthesis and Purification of Selected 1,2,4-Triazole-3-thiol Derivatives
| Derivative | Purification Method | Reported Yield | Reference |
| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | Recrystallization from ethanol | 45% | [5] |
| 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | Recrystallization from ethanol | 68% | [5] |
| 4,4'-(Butane-1,4-diyl)bis(2-((4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazole-3-yl)methyl)-5-methyl-2H-1,2,4-triazole-3(4H)-one) | Recrystallization from DMSO/water | 89% | [6] |
| 2-((4-Phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | Recrystallization from ethanol | 94% | [7] |
| N'-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | Recrystallization from DMF/water | 75% | [7] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol outlines a standard single-solvent recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents to find one where it is sparingly soluble at room temperature but readily soluble when hot.[3]
-
Dissolution: Place the crude 1,2,4-triazole-3-thiol derivative in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[2]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.[2]
Protocol 2: General Column Chromatography Procedure
This protocol provides a general guideline for purifying 1,2,4-triazole-3-thiol derivatives using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[2]
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dried silica with the adsorbed product to the top of the packed column.[2]
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., hexane). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[2]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified product.[2]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1,2,4-triazole-3-thiol derivative.[2]
Visualizations
Caption: A typical workflow for the purification of 1,2,4-triazole-3-thiol derivatives by recrystallization.
Caption: Troubleshooting guide for addressing low yields in the recrystallization of 1,2,4-triazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijrpc.com [ijrpc.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Triazoles from Thiosemicarbazides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazoles from thiosemicarbazide precursors.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1,2,4-triazoles from thiosemicarbazides, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,2,4-Triazole | • Incorrect Reaction Conditions: The pH of the reaction medium is critical. Acidic conditions strongly favor the formation of the 1,3,4-thiadiazole side product. • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete cyclization of the acylthiosemicarbazide intermediate. • Poor Quality Starting Materials: Impurities in the thiosemicarbazide or the acylating agent can interfere with the reaction. | • Ensure Alkaline Conditions: The cyclization of the acylthiosemicarbazide intermediate to the desired 1,2,4-triazole is favored under basic conditions. Use of aqueous sodium hydroxide (e.g., 2-10% solution) is common.[1][2][3] • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Microwave irradiation can sometimes improve yields and reduce reaction times.[4] • Verify Purity of Starting Materials: Ensure that the thiosemicarbazide and acylating agent are pure and dry. |
| Presence of a Major Side Product | • Formation of 1,3,4-Thiadiazole: This is the most common side product, favored by acidic conditions during the cyclization step.[5] The reaction proceeds through a competitive cyclization pathway. | • Maintain Alkaline pH: Strictly maintain a basic pH during the cyclization step to favor the formation of the 1,2,4-triazole. • Two-Step Procedure: Isolate the intermediate acylthiosemicarbazide before cyclization. This allows for purification of the intermediate and ensures that the subsequent cyclization is performed under optimal (alkaline) conditions.[5] |
| Complex Mixture of Products | • Decomposition: High reaction temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product. • Multiple Side Reactions: The specific nature of the thiosemicarbazide can sometimes lead to other side reactions. For example, 4-phenylthiosemicarbazide can undergo a conversion to N¹,N²-diphenylhydrazine-1,2-dicarbothioamide under certain conditions.[5] | • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Use the minimum effective temperature and monitor the reaction to avoid over-running it. • Literature Review for Specific Substrates: If using a substituted thiosemicarbazide, consult the literature for any known specific side reactions associated with that substrate. |
| Difficulty in Product Purification | • Similar Polarity of Products: The desired 1,2,4-triazole and the 1,3,4-thiadiazole side product can have similar polarities, making chromatographic separation challenging. | • Selective Precipitation/Extraction: The 1,2,4-triazole-3-thiol product can be converted to its water-soluble salt form by treatment with an aqueous base (e.g., KOH). The less soluble 1,3,4-thiadiazol-2-amine side product can then be removed by filtration. The aqueous solution containing the triazole salt can be acidified to precipitate the pure triazole.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of 1,2,4-triazoles from thiosemicarbazides, and how can I avoid it?
The most prevalent side product is the isomeric 1,3,4-thiadiazole derivative. Its formation is favored under acidic conditions. To minimize the formation of this side product, it is crucial to perform the cyclization step in an alkaline medium. Using a base such as aqueous sodium hydroxide is a common and effective strategy.[1][2][3]
Q2: My reaction is giving me a mixture of the desired 1,2,4-triazole and the 1,3,4-thiadiazole side product. How can I separate them?
A practical method for separating 1,2,4-triazole-3-thiols from 1,3,4-thiadiazol-2-amines takes advantage of the difference in their acidity. The triazole-thiol is more acidic and will dissolve in an aqueous alkaline solution (like KOH or NaOH) to form a soluble salt. The thiadiazole-amine is generally insoluble in this alkaline medium and can be removed by filtration. The desired triazole can then be precipitated by acidifying the filtrate.[5]
Q3: I am getting a very low yield even under alkaline conditions. What else could be the problem?
Low yields can be attributed to several factors other than the formation of the thiadiazole side product. These include:
-
Incomplete initial acylation: The first step of the reaction is the acylation of the thiosemicarbazide. If this step is not complete, the overall yield of the cyclized product will be low. Ensure you are using appropriate conditions for the acylation reaction.
-
Purity of reagents: The presence of impurities in the starting thiosemicarbazide or the acylating agent can inhibit the reaction.
-
Reaction time and temperature: The cyclization reaction may require more time or a higher temperature to go to completion. Monitoring the reaction by TLC is recommended to determine the optimal reaction time.
Q4: Are there any other potential side products I should be aware of?
While 1,3,4-thiadiazoles are the most common side products, other byproducts can occasionally be observed depending on the specific substrates and reaction conditions. For instance, with certain substituted thiosemicarbazides, self-condensation or rearrangement products may form. It is always advisable to characterize your product thoroughly using techniques like NMR and mass spectrometry to confirm its identity and purity.
Experimental Protocols
General Two-Step Procedure for the Synthesis of 5-Substituted-4-phenyl-4H-1,2,4-triazole-3-thiol
This protocol is a generalized procedure and may require optimization for specific substrates.
Step 1: Synthesis of the Acylthiosemicarbazide Intermediate
-
In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) and 4-phenylthiosemicarbazide (1 equivalent) in a suitable solvent (e.g., chloroform).
-
Add a dehydrating agent such as polyphosphate ester (PPE).
-
Heat the reaction mixture under reflux (e.g., at 90°C) in a hydrothermal reaction vessel for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC.[5]
-
After cooling, the precipitated acylthiosemicarbazide intermediate is collected by filtration, washed with a suitable solvent, and dried.
Step 2: Cyclization to the 1,2,4-Triazole
-
Suspend the dried acylthiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).
-
Heat the mixture under reflux for a period of time (e.g., 2-4 hours) until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and filter if any solid is present.
-
Carefully acidify the filtrate with a suitable acid (e.g., 2 M HCl) to a pH of approximately 5-6.
-
The precipitated 1,2,4-triazole product is collected by filtration, washed with water, and dried. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Reaction pathway for triazole synthesis from thiosemicarbazides.
Caption: Troubleshooting workflow for triazole synthesis.
References
- 1. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.utar.edu.my [eprints.utar.edu.my]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Solubility of Triazole Compounds in Bioassays
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the low solubility of triazole compounds in bioassays. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to help ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my triazole compound precipitating when I dilute my DMSO stock solution into the aqueous assay buffer?
A1: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a concentrated organic solvent, like dimethyl sulfoxide (DMSO), is introduced into an aqueous buffer where its solubility is much lower.[1] The final concentration of the organic solvent in the assay medium is often the primary cause. Many solvents can induce precipitation when their concentration exceeds a certain threshold, which can be as low as 0.1-1% for DMSO.[2]
Q2: What is the first and most critical step to take when encountering solubility issues?
A2: The initial step is to prepare a high-concentration stock solution in a suitable organic solvent, with 100% DMSO being the most common choice.[3] From this stock, you can make serial dilutions. It's crucial to ensure the final concentration of the organic solvent in your bioassay is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts or toxicity.[4] Always use pre-warmed (37°C) media for dilutions, as lower temperatures can decrease solubility.[1]
Q3: My compound is still insoluble even at the maximum tolerable DMSO concentration. What are my next options?
A3: When a single solvent system is insufficient, a systematic approach is necessary. You can explore the use of co-solvents, surfactants, or cyclodextrins.[2][5] It is imperative to determine the maximum concentration of any new excipient your specific bioassay can tolerate to avoid off-target effects.[2] Running appropriate vehicle controls is essential.[2]
Q4: How can I determine if the solubilizing agent itself is interfering with my bioassay results?
A4: A vehicle control experiment is crucial for every new excipient or combination of excipients. This involves running the assay with the vehicle (the solubilizing agent in the assay buffer without the compound) at the exact same concentration used in the experimental wells. This will help you to identify any background signal or toxicity caused by the solubilizing agent itself.
Q5: Can pH adjustment help in solubilizing my triazole compound?
A5: Yes, if your triazole compound has ionizable groups, its solubility can be highly pH-dependent.[5][6] Triazoles are weakly basic, and adjusting the pH of the buffer can increase the proportion of the more soluble, ionized form of the compound.[7][8] However, this approach is only effective for ionizable compounds and you must ensure the chosen pH is compatible with your biological assay system.[2]
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
-
Possible Cause: The final concentration of the compound exceeds its aqueous solubility limit, or the dilution process is too rapid.[1]
-
Solution Workflow:
-
Reduce Final Concentration: Determine the highest workable concentration that remains in solution.
-
Optimize Dilution: Perform a serial dilution in pre-warmed media instead of a single large dilution. Add the compound stock solution dropwise while gently vortexing the media.[1]
-
Check Solvent Concentration: Ensure the final DMSO or other organic solvent concentration is minimal, typically below 0.5%.[4]
-
Issue 2: Compound precipitates over time in the incubator.
-
Possible Cause: The compound has low kinetic solubility and is forming more stable, less soluble precipitates over time.[9] Evaporation in the incubator can also concentrate the compound, leading to precipitation.[1]
-
Solution:
-
Use Solubilizing Excipients: Incorporate agents like cyclodextrins or non-ionic surfactants to maintain solubility.
-
Control Evaporation: Use sealed plates or ensure proper incubator humidification to prevent sample concentration.[1]
-
Re-evaluate Compound Concentration: Your initial concentration may be in a metastable state. A lower starting concentration might be necessary for long-term experiments.
-
Issue 3: Inconsistent results or lower than expected potency in bioassays.
-
Possible Cause: Undissolved compound particles are leading to an inaccurate concentration of the active compound in the assay, which can result in underestimated potency and poor reproducibility.[3][10]
-
Solution:
-
Confirm Dissolution: Before running the assay, visually inspect your final compound solution under a microscope for any particulates.
-
Perform a Solubility Test: Conduct a kinetic solubility assay to determine the maximum soluble concentration under your specific experimental conditions.[11][12]
-
Employ a Combination of Solubilization Strategies: A multi-pronged approach using a co-solvent along with a surfactant or cyclodextrin can be more effective.[2]
-
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common solubilization agents and their typical starting concentrations for bioassays. It is critical to validate the compatibility of each excipient with your specific assay.
| Strategy | Examples | Mechanism of Action | Typical Starting Concentration | Considerations |
| Co-solvents | Ethanol, Propylene Glycol (PG), Polyethylene Glycols (PEGs) | Reduce the polarity of the aqueous solvent system.[2] | < 5% (v/v) | Must be tested for cellular toxicity; keep final concentration low.[2][13] |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20, Solutol® HS 15 | Form micelles that encapsulate the hydrophobic compound.[2][14] | 0.01% - 0.1% (w/v) | Use non-ionic surfactants; keep concentration below the critical micelle concentration to avoid cell lysis.[14] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes where the hydrophobic compound is held within the cyclodextrin's central cavity.[14][15] | 1% - 5% (w/v) | Can sometimes interact with cellular membranes or other assay components.[2][16] |
| pH Modification | Phosphate, Acetate, or HEPES buffers | Increases the ionization of acidic or basic compounds, thereby increasing their aqueous solubility.[2][6] | pH 6.0 - 8.0 | Only effective for ionizable compounds; the chosen pH must be compatible with the biological system.[2] |
Experimental Protocols
Protocol 1: Preparation of a Compound Stock Solution
This protocol outlines the standard procedure for preparing an initial high-concentration stock solution of a triazole compound.
Materials:
-
Triazole compound (solid powder)
-
100% Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the desired amount of the triazole compound using an analytical balance.[17]
-
Transfer the compound to a sterile vial.
-
Add the calculated volume of 100% DMSO to achieve the target high concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved. A brief sonication (5-10 minutes) can be used if necessary to aid dissolution.[18]
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
Protocol 2: Kinetic Solubility Assay using Turbidimetry
This high-throughput assay helps determine the concentration at which a compound begins to precipitate from a solution under specific conditions.[9][11]
Materials:
-
10 mM compound stock solution in 100% DMSO
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well clear-bottom microplate
-
Multichannel pipette
-
Plate reader with nephelometry or absorbance capability
Procedure:
-
Add 198 µL of the aqueous buffer to multiple wells of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.
-
Perform a serial dilution across the plate.
-
Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[11]
-
Measure the turbidity (light scattering) of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).[3]
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer/DMSO control.
Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol describes how to use HP-β-CD to form an inclusion complex and enhance compound solubility.
Materials:
-
Triazole compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or appropriate buffer
-
Shaker or rotator
Procedure:
-
Prepare a 20-40% (w/v) solution of HP-β-CD in deionized water or your assay buffer.
-
Add an excess amount of the triazole compound to the HP-β-CD solution.
-
Place the mixture on a shaker or rotator and agitate at room temperature for 24-48 hours to allow for complex formation and equilibration.[2]
-
After equilibration, centrifuge the solution at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.
-
Determine the concentration of the solubilized compound using a suitable analytical method like HPLC-UV.
Visualizations
Caption: Troubleshooting workflow for addressing low triazole solubility.
Caption: Mechanism of solubility enhancement by cyclodextrin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. phytotechlab.com [phytotechlab.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Corrosion Inhibition Experiments
Welcome to the Technical Support Center for Corrosion Inhibition Experiments. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that lead to inconsistent and unreliable results in their corrosion studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Inconsistent Results in Weight Loss Experiments
Q1: My weight loss measurements are not reproducible. What are the common causes?
A1: Inconsistent results in weight loss experiments often stem from variations in experimental conditions and sample preparation. Key factors include:
-
Surface Preparation: Inconsistent polishing, cleaning, or the presence of residual oils or corrosion products from previous exposure can significantly alter corrosion rates.[1][2] Ensure a standardized and rigorous cleaning protocol is followed for all samples.[2]
-
Corrosive Media: Variations in the concentration, pH, temperature, or dissolved gas content (especially oxygen) of the corrosive solution can lead to different corrosion rates.[3][4]
-
Inhibitor Concentration: Inaccurate inhibitor dosage can lead to misleading results. There is often a critical concentration below which inhibitors are not effective.[5]
-
Sample Immersion: Partial immersion or variations in the immersion depth can create differential aeration cells, leading to localized corrosion and inconsistent overall weight loss.
-
Corrosion Product Removal: Incomplete or overly aggressive removal of corrosion products before final weighing can introduce significant errors.[6]
Troubleshooting Flowchart for Inconsistent Weight Loss Results
Caption: Troubleshooting workflow for weight loss experiments.
Issues with Potentiodynamic Polarization Measurements
Q2: The Tafel plots from my potentiodynamic polarization scans are distorted or show no linear region. Why is this happening?
A2: Distortion in Tafel plots can be caused by several factors related to the experimental setup and parameters:
-
Scan Rate: A scan rate that is too fast does not allow the electrode surface to reach a steady state, leading to distorted curves.[7][8] The ASTM G59 standard suggests a scan rate of 0.1667 mV/s.[7]
-
Ohmic Drop (IR Drop): In solutions with low conductivity, the resistance of the electrolyte between the working and reference electrodes can cause a significant potential drop, distorting the polarization curve.[9]
-
Electrode Surface Changes: The potential scan itself can alter the surface of the working electrode through processes like oxide formation, passivation, or pitting, which can affect the linearity of the Tafel regions.[10]
-
Mixed Potential Control: The presence of multiple simultaneous anodic or cathodic reactions can complicate the polarization curve and obscure the linear Tafel regions.[10]
Q3: My open-circuit potential (OCP) is not stable before starting the polarization scan. How does this affect my results?
A3: An unstable OCP indicates that the system has not reached equilibrium. Starting a polarization scan before the OCP stabilizes can lead to a number of issues, including:
-
A shift in the measured corrosion potential (Ecorr) from the true OCP.[10]
-
Irreproducible polarization curves, as the initial state of the working electrode is not consistent between experiments.
-
Inaccurate determination of corrosion current density (icorr) and corrosion rate.
It is crucial to monitor the OCP until it reaches a steady value before initiating the potential sweep.
Troubleshooting Decision Tree for Potentiodynamic Polarization
Caption: Decision tree for troubleshooting potentiodynamic polarization issues.
Challenges in Electrochemical Impedance Spectroscopy (EIS)
Q4: My EIS Nyquist plots show inductive loops at high frequencies or are generally noisy. What could be the cause?
A4: High-frequency inductive loops and noise in EIS data are often artifacts of the experimental setup rather than true electrochemical behavior.[11][12]
-
Inductive Artifacts: These can be caused by the cell geometry and the wiring of the potentiostat, particularly the leads to the electrodes.[12][13] Keeping the electrode leads as short as possible and twisted together can help minimize this effect.
-
Noise: Electrical noise from nearby equipment, such as heaters or stirrers, can interfere with the measurement.[12] Proper grounding and shielding of the electrochemical cell are important.
-
Non-stationary System: EIS assumes the system is stable over the measurement time.[14] If the corrosion process is changing (e.g., due to inhibitor film formation or degradation), it can lead to distorted spectra.
Q5: The results of my EIS data fitting to an equivalent circuit model are inconsistent. How can I improve this?
A5: Inconsistent fitting can arise from several sources:
-
Inappropriate Equivalent Circuit: The chosen equivalent circuit may not accurately represent the physical processes occurring at the electrode interface.
-
Non-ideal Behavior: Real electrochemical systems often exhibit non-ideal capacitive behavior, which is better modeled by a constant phase element (CPE) rather than a pure capacitor.
-
Data Quality: Noisy or distorted EIS data will naturally lead to poor and inconsistent fitting results. It's essential to ensure high-quality data before attempting to model it.
Data Presentation
Table 1: Common Experimental Parameters and Recommended Values
| Parameter | Weight Loss | Potentiodynamic Polarization | Electrochemical Impedance Spectroscopy |
| Metal Sample Surface Finish | Consistent (e.g., 600-grit SiC paper) | Consistent (e.g., 600-grit SiC paper) | Consistent (e.g., 600-grit SiC paper) |
| OCP Stabilization Time | N/A | > 30 minutes, or until stable | > 30 minutes, or until stable |
| Scan Rate | N/A | 0.1 to 1 mV/s (0.1667 mV/s is common)[7] | N/A |
| Potential Range (vs. OCP) | N/A | ±250 mV | N/A |
| AC Amplitude | N/A | N/A | 5-10 mV rms |
| Frequency Range | N/A | N/A | 100 kHz to 10 mHz |
Experimental Protocols
Protocol 1: Weight Loss Measurement
-
Sample Preparation:
-
Cut metal coupons to a standard size.
-
Measure the dimensions of each coupon to calculate the surface area.
-
Polish the coupons sequentially with different grades of silicon carbide paper, finishing with a fine grade (e.g., 600 grit).
-
Degrease the coupons by sonicating in acetone, followed by rinsing with ethanol and deionized water.[6]
-
Dry the coupons in a desiccator and record their initial weight (W_initial) to a precision of 0.1 mg.
-
-
Immersion Test:
-
Immerse the prepared coupons in the corrosive solution with and without the inhibitor for a predetermined period.
-
Ensure complete immersion of the coupons.
-
Maintain a constant temperature throughout the experiment.
-
-
Post-Test Cleaning and Weighing:
-
After the immersion period, remove the coupons from the solution.
-
Clean the coupons to remove all corrosion products using an appropriate chemical solution that minimizes the removal of the base metal.
-
Rinse the cleaned coupons with deionized water and ethanol.
-
Dry the coupons in a desiccator and record their final weight (W_final).
-
-
Calculations:
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) in mm/year.
-
Calculate the inhibition efficiency (%IE).
-
Protocol 2: Potentiodynamic Polarization
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell with the metal sample as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[15]
-
Fill the cell with the corrosive solution (with or without inhibitor).
-
-
OCP Stabilization:
-
Immerse the electrodes in the solution and monitor the open-circuit potential (OCP) until it stabilizes (a drift of less than a few mV over 5-10 minutes).[16]
-
-
Polarization Scan:
-
Set the potentiostat to perform a potentiodynamic scan, typically starting from approximately -250 mV versus OCP to +250 mV versus OCP.
-
Use a slow scan rate, such as 0.1667 mV/s, to ensure quasi-steady-state conditions.[7]
-
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the applied potential (E).
-
Perform a Tafel extrapolation on the linear portions of the anodic and cathodic branches of the polarization curve to determine the corrosion potential (Ecorr) and corrosion current density (icorr).[9]
-
Calculate the corrosion rate and inhibition efficiency from the icorr values.
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Setup and OCP Stabilization:
-
Follow the same procedure as for potentiodynamic polarization (Protocol 2, steps 1 and 2).
-
-
EIS Measurement:
-
Apply a small amplitude AC sinusoidal potential signal (typically 10 mV rms) at the OCP.
-
Sweep the frequency over a wide range, for example, from 100 kHz down to 10 mHz, measuring the impedance at each frequency.[13]
-
-
Data Analysis:
-
Plot the impedance data in Nyquist (Z'' vs. Z') and Bode (log |Z| and phase angle vs. log f) formats.
-
Propose an appropriate equivalent electrical circuit that represents the electrochemical processes occurring at the metal/solution interface.
-
Fit the experimental EIS data to the equivalent circuit model to obtain values for the circuit elements, such as solution resistance (Rs) and charge transfer resistance (Rct).
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. Calculate the inhibition efficiency from the Rct values.
-
References
- 1. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. machinerymaintenancematters.com [machinerymaintenancematters.com]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 8. Polarization Curves: setup, recording, processing and features - PalmSens [palmsens.com]
- 9. falex.com [falex.com]
- 10. Electrochemical Corrosion Measurements-Galvanic Corrosion Gamry Instruments [gamry.com]
- 11. anl.gov [anl.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. danielpatrickcarroll.substack.com [danielpatrickcarroll.substack.com]
- 15. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. powdermetallurgy.com [powdermetallurgy.com]
How to prevent degradation of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol. Below you will find troubleshooting guides and frequently asked questions to address common challenges related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is the oxidation of the thiol (-SH) group. This can lead to the formation of disulfides and other oxidized sulfur species. The rate of oxidation is often accelerated by factors such as elevated pH, exposure to atmospheric oxygen, and the presence of metal ions. Additionally, photodegradation can be a concern for trifluoromethyl-containing aromatic compounds.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, it is recommended to store the solid compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For solutions, use deoxygenated solvents and store at low temperatures, protected from light.
Q3: What is the stability of this compound in acidic and basic solutions?
A3: The 4H-1,2,4-triazole ring is generally stable under mild acidic conditions (pH 3-6) at room temperature for short periods.[1] However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to degradation. The thiol group is more susceptible to oxidation at higher pH values due to the formation of the more reactive thiolate anion. A study on the related compound, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, showed a decrease in stability and performance as a corrosion inhibitor at elevated temperatures in acidic conditions, suggesting that temperature is a critical factor.[2][3]
Q4: Can this compound exist in different tautomeric forms?
A4: Yes, this compound can exist in a tautomeric equilibrium between the thiol (-SH) form and the thione (C=S) form. The thione form is generally considered to be the more stable tautomer in the solid state and in solution for similar 1,2,4-triazole-3-thiol compounds.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low assay signal or loss of compound activity over time | Degradation of the thiol group via oxidation. | - Prepare solutions fresh before each experiment.- Use deoxygenated solvents and buffers.- Work under an inert atmosphere (e.g., argon or nitrogen) when handling solutions.- Store stock solutions at -20°C or -80°C under an inert atmosphere.- Add a small amount of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your experimental buffer if compatible with your assay. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis | Formation of degradation products, such as the corresponding disulfide. | - Confirm the identity of the new peak by mass spectrometry. The disulfide dimer would have a molecular weight of (M-H) x 2.- Review storage and handling procedures to minimize oxidation.- If disulfide formation is confirmed, consider treating the sample with a reducing agent like TCEP to regenerate the thiol before use. |
| Inconsistent experimental results | Variable levels of compound degradation between experiments. | - Standardize solution preparation and handling procedures.- Ensure consistent storage conditions for both solid compound and solutions.- Always use fresh, high-quality solvents. |
| Precipitation of the compound from solution | Poor solubility or degradation leading to insoluble products. | - Confirm the solubility of the compound in your chosen solvent or buffer system.- If using buffers, ensure the pH is within a range where the compound is stable and soluble.- Filter solutions before use if particulate matter is observed. |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
-
Allow the solid this compound to equilibrate to room temperature in a desiccator.
-
Weigh the desired amount of the compound in a tared vial under an inert atmosphere (e.g., in a glove box or using an argon-filled balloon).
-
Add the appropriate volume of deoxygenated solvent (e.g., DMSO, DMF, or ethanol that has been sparged with argon or nitrogen for at least 30 minutes) to achieve the desired concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Store the stock solution at -20°C in a tightly sealed vial with an inert gas headspace.
Protocol 2: General Procedure to Minimize Oxidation During Experiments
-
Prepare all buffers and solutions with deoxygenated water or solvents.
-
Before starting the experiment, purge all reaction vessels with an inert gas.
-
If the experiment is sensitive to reducing agents, ensure all handling of the compound is performed under an inert atmosphere.
-
If compatible with the experimental design, add a chelating agent such as EDTA (0.1-1 mM) to the buffers to sequester trace metal ions that can catalyze oxidation.
-
Keep solutions containing the compound on ice whenever possible to slow down potential degradation.
Degradation Prevention Workflow
Caption: A logical workflow for the proper storage, handling, and analysis of this compound to minimize degradation.
Potential Degradation Pathway: Oxidation to Disulfide
References
Scaling up the synthesis of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol for industrial use
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol for industrial use. It includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions.
Experimental Protocols
A common and effective laboratory-scale synthesis of a closely related compound, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, involves the reaction of hydrazine carbo-thio-hydrazide with 2,2,2-trifluoroacetic acid.[1] This method can be adapted for the synthesis of this compound.
Synthesis of 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
A mixture of 10.6 g (0.1 mol) of hydrazine carbo-thio-hydrazide and 11.4 g (0.1 mol) of 2,2,2-trifluoroacetic acid is refluxed in 30 mL of water for 5 hours with constant stirring.[1] After cooling the reaction mixture, the solid product is filtered.[1] The resulting solid is washed with 10 mL of cold water and then purified by recrystallization from water.[1]
Data Presentation
Table 1: Reaction Parameters for Synthesis of 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
| Parameter | Value | Reference |
| Reactant 1 | Hydrazine carbo-thio-hydrazide | [1] |
| Reactant 2 | 2,2,2-Trifluoroacetic acid | [1] |
| Molar Ratio (1:2) | 1:1 | [1] |
| Solvent | Water | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 5 hours | [1] |
| Purification Method | Recrystallization from water | [1] |
| Yield | 85% | [1] |
| Melting Point | 140.3–141.0 °C | [1] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis of this compound.
Q1: The reaction yield is significantly lower than expected. What are the possible causes and solutions?
-
Incomplete Reaction:
-
Cause: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is refluxed for the full recommended time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of starting materials. Consider a modest increase in reaction time if necessary.
-
-
Suboptimal Reaction Temperature:
-
Cause: The temperature may be too low for the reaction to proceed efficiently.
-
Solution: Ensure a consistent and adequate reflux temperature is maintained throughout the reaction.
-
-
Impure Starting Materials:
-
Cause: The purity of the starting materials, hydrazine carbo-thio-hydrazide and 2,2,2-trifluoroacetic acid, is crucial. Impurities can interfere with the reaction.
-
Solution: Use starting materials of high purity (e.g., 99%).[1]
-
Q2: The final product is impure, showing unexpected peaks in NMR or a broad melting point range. How can I improve the purity?
-
Ineffective Purification:
-
Cause: A single recrystallization may not be sufficient to remove all impurities.
-
Solution: Perform multiple recrystallizations. Alternatively, consider other purification techniques such as column chromatography.
-
-
Presence of Side Products:
-
Cause: Side reactions may occur, leading to the formation of impurities.
-
Solution: Adjusting the reaction pH can sometimes minimize side reactions. While the provided protocol uses water, for other triazole syntheses, a slightly basic medium can be favorable.[2] However, excessively high pH should be avoided.[2]
-
-
Trapped Solvents:
-
Cause: Solvent molecules may be trapped in the crystal lattice of the product.
-
Solution: Ensure the product is thoroughly dried under vacuum after the final purification step.
-
Caption: Troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when scaling up this synthesis?
-
Toxicity: 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is toxic and can cause irritation.[1] It is crucial to handle this compound and its precursors in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Corrosive Reagents: 2,2,2-Trifluoroacetic acid is corrosive. Handle with care to avoid contact with skin and eyes.
-
Refluxing: When performing reactions under reflux, ensure that the glassware is properly assembled and free of cracks to prevent the release of flammable or toxic vapors.
Q2: How can I confirm the identity and purity of my final product?
-
The identity and purity of the synthesized compound can be confirmed using a combination of analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy can confirm the chemical structure of the compound. For example, the 13C NMR spectrum of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol shows distinctive chemical shifts that are compatible with its structure.[1]
-
Elemental Analysis: This technique can be used to determine the elemental composition of the product and compare it with the calculated values. For C3H3F3N4S, the calculated elemental analysis is C, 19.57%; H, 1.64%; N, 30.43%.[1]
-
Q3: What are potential impurities that could form during the synthesis?
-
Unreacted Starting Materials: As with any chemical reaction, unreacted starting materials can be a source of impurity if the reaction does not go to completion.
-
Isomeric Impurities: Depending on the reaction conditions, there is a potential for the formation of positional isomers of the triazole ring.
-
Side-Reaction Products: The formation of other heterocyclic ring systems or decomposition products can occur, especially if the reaction temperature is not well-controlled.
Q4: Are there alternative synthetic routes for producing this compound?
-
Yes, several methods exist for the synthesis of 1,2,4-triazole derivatives. One common approach involves the reaction of hydrazides with isothiocyanates, followed by cyclization.[3] Another method is the acylation of thiosemicarbazide derivatives followed by cyclodehydration under alkaline conditions. A review of synthetic methods for 1,2,4-triazole-3-thiones indicates that the choice of synthetic route can depend on the desired substitution pattern and available starting materials. The reaction of thiosemicarbazides with carboxylic acids in the presence of a condensing agent like polyphosphate ester is another viable option.
References
Technical Support Center: Characterization of Fluorinated Heterocyclic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the characterization of fluorinated heterocyclic compounds. The information is tailored for researchers, scientists, and drug development professionals.
Section 1: General Handling and Purification
Issues with sample purity and handling can affect all subsequent analytical techniques. Proper protocols are critical for obtaining reliable characterization data.[1]
Frequently Asked Questions (FAQs)
Q1: What are common sources of background fluorine contamination? A: Fluorinated compounds are widespread in laboratory environments. Potential contamination sources include fluoropolymer-based labware (e.g., PTFE-coated vials, caps, stir bars), certain solvents, and even atmospheric dust.[1] It is crucial to use glassware and high-purity solvents whenever possible and to run blank samples to identify potential background signals.
Q2: How does fluorine substitution affect the purification of heterocyclic compounds? A: The high electronegativity of fluorine can significantly alter a molecule's physicochemical properties, posing unique purification challenges:
-
Altered pKa: Fluorine can lower the pKa of nearby basic nitrogen atoms, affecting the compound's ionization state and its behavior in ion-exchange chromatography.[2]
-
Modified Solubility: Fluorination often changes a compound's solubility profile, which can make finding suitable crystallization solvents difficult.[2][3]
-
Co-elution: Structurally similar non-fluorinated or partially fluorinated impurities can be challenging to separate from the target compound using standard chromatographic methods.[2]
Q3: Which purification techniques are most effective for fluorinated heterocyclic compounds? A: A multi-step approach is often necessary. The most effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for purifying these compounds. Careful selection of the stationary and mobile phases is essential for achieving good separation.[2]
-
Solid-Phase Extraction (SPE): Useful for sample cleanup and pre-concentration. A specialized technique, Fluorous SPE (F-SPE), leverages unique fluorous-fluorous interactions for highly selective separation.[2]
-
Crystallization: An excellent method for obtaining highly pure material for final analysis, such as X-ray crystallography. However, finding the right conditions can be challenging due to altered solubility.[2][3]
Troubleshooting Guide: Purification
A common challenge in purification is low recovery or poor purity. The table below outlines troubleshooting strategies for different techniques.
| Technique | Issue | Potential Cause(s) | Suggested Solution(s) |
| HPLC | Poor Peak Shape (Tailing/Fronting) | Secondary interactions with the silica backbone of the column. | Use a highly deactivated column; add a competitor (e.g., trifluoroacetic acid) to the mobile phase; adjust mobile phase pH.[1] |
| Low Recovery | Compound is too strongly or weakly retained. | Adjust mobile phase gradient; change the stationary phase. | |
| SPE | Low Recovery | Incomplete retention or elution; analyte breakthrough. | Select a sorbent with stronger interaction (e.g., fluorous sorbent); use a stronger elution solvent or increase volume; reduce sample loading flow rate.[2] |
| Poor Purity | Co-elution of impurities. | Optimize the wash step with a solvent that removes impurities without eluting the analyte; use a more selective sorbent.[2] | |
| Crystallization | No Crystals Form | Solution is not supersaturated; compound is too soluble. | Concentrate the solution by slow evaporation; cool the solution slowly; try a different solvent or an anti-solvent system.[2][3] |
| Oil Formation | Supersaturation is too high; presence of impurities. | Use a more dilute solution; cool the solution more slowly; purify the compound further by another method (e.g., HPLC) before crystallization.[2] |
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[4][5][6] However, several challenges can arise during spectral acquisition and interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted? A: A rolling baseline is a common artifact in ¹⁹F NMR.[7] Potential causes include:
-
Large Spectral Width: The wide chemical shift range of ¹⁹F NMR can lead to baseline distortions.[7]
-
Acoustic Ringing: The radiofrequency pulse can cause oscillations in the Free Induction Decay (FID), resulting in baseline issues.[7]
-
Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe (e.g., Teflon components) can contribute to an uneven baseline.[7]
Q2: Why are the signals in my ¹H or ¹⁹F NMR spectrum unusually broad? A: Peak broadening can obscure important coupling information. Common causes include:
-
Low Solubility: If the compound is not fully dissolved, it can lead to sample heterogeneity and broad lines.[1] Try using a different deuterated solvent or gently warming the sample.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant peak broadening.[1]
-
Chemical Exchange: Fluorine atoms may be undergoing chemical exchange on the NMR timescale. Acquiring the spectrum at a different temperature can help confirm this.[1]
Q3: Why is accurate chemical shift referencing important and difficult in ¹⁹F NMR? A: Inconsistent referencing of ¹⁹F NMR chemical shifts is a widespread problem, with deviations sometimes exceeding 1 ppm.[8] This arises from spectrometer design and the calibration methods used. For robust and reproducible data, internal referencing against a known standard is the most reliable method.[8]
Experimental Protocol: Acquiring a Standard ¹⁹F NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the purified fluorinated compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean NMR tube. Ensure the compound is fully dissolved.
-
Internal Standard: Add a small amount of an appropriate internal reference standard (e.g., CFCl₃ or a compound with a known, well-separated chemical shift).
-
Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the ¹⁹F channel on the NMR probe.
-
Set the spectral width to encompass the expected range of ¹⁹F chemical shifts (a wide range, e.g., -250 to 50 ppm, is often a safe starting point).
-
-
Acquisition:
-
Acquire a simple one-pulse ¹⁹F spectrum.
-
Optimize the receiver gain.
-
Adjust the pulse width (90° pulse) and relaxation delay (D1) for quantitative measurements if needed.
-
-
Processing:
-
Apply Fourier transformation to the FID.
-
Carefully phase the spectrum to obtain a flat baseline.
-
Reference the spectrum to the internal standard.
-
Integrate the signals and analyze the coupling patterns.
-
Troubleshooting Workflow: ¹⁹F NMR Signal Issues
The following diagram illustrates a decision-making process for troubleshooting common issues with ¹⁹F NMR signals.
Caption: Troubleshooting decision tree for poor ¹⁹F NMR signals.
Section 3: Mass Spectrometry (MS)
Mass spectrometry of fluorinated compounds presents unique challenges due to the properties of fluorine, including its high electronegativity and monoisotopic nature.[1][9][10]
Frequently Asked Questions (FAQs)
Q1: Why is the molecular ion (M⁺) peak often weak or absent in the mass spectra of perfluorinated compounds? A: The strong carbon-fluorine bonds and the high electronegativity of fluorine lead to extensive fragmentation. In the mass spectra of many perfluoroparaffins, the molecular ion peak is very small or absent entirely.[11] The most abundant ion is often CF₃⁺ (m/z 69).[11]
Q2: How does the presence of fluorine affect fragmentation patterns? A: Fragmentation of fluorinated heterocyclic compounds can be complex. Depending on the structure, common fragmentation pathways may include the loss of ·CF₃ or rearrangements involving CF₂.[12] Unlike chlorine or bromine, fluorine is monoisotopic (¹⁹F), so it does not produce characteristic isotopic patterns that aid in fragment identification.[9][10][13]
Q3: I see unexpected masses like M-1, M+1, or variations in repeated measurements. What could be the cause? A: If you observe masses like 249, 250, and 251 for a compound with a theoretical mass of 250, this could be due to several factors.[13] While fluorine itself is monoisotopic, the natural abundance of ¹³C (about 1.1%) will produce an M+1 peak.[7][13] Variations between runs (e.g., seeing M-1) could suggest in-source fragmentation (loss of H) or issues with instrument calibration.[13]
General Characterization Workflow
This diagram outlines a logical workflow for the complete characterization of a novel fluorinated heterocyclic compound.
Caption: General workflow for characterizing fluorinated heterocycles.
Section 4: X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure. However, growing high-quality crystals of fluorinated compounds can be the most significant hurdle.[3]
Frequently Asked Questions (FAQs)
Q1: Why is obtaining high-quality single crystals of fluorinated compounds so difficult? A: Fluorine's unique properties significantly influence crystal packing.[3] Unlike other halogens, fluorine is a poor hydrogen bond acceptor.[3] Instead, it participates in various weak interactions, such as C–H···F, F···F, and C–F···π interactions, which direct the crystal packing arrangement.[3][14][15] The substitution of hydrogen with fluorine can also alter the molecule's dipole moment and shape, leading to different polymorphic forms or making crystallization challenging.[3]
Q2: How does the position of the fluorine atom on the heterocyclic ring affect crystal packing? A: Even subtle changes in the position of a fluorine atom can dramatically influence crystal packing.[14][16] Different isomers (e.g., ortho, meta, para substitution) can lead to completely different noncovalent interactions and result in distinct crystal lattice arrangements (e.g., zigzag vs. linear).[14]
Experimental Protocol: Screening for Crystallization Conditions
-
Compound Purity: Start with the highest purity material possible (>98%). Impurities can inhibit crystal nucleation and growth.
-
Solvent Selection:
-
Crystallization Techniques: Screen multiple methods simultaneously.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial, cover loosely, and allow the solvent to evaporate slowly over several days.[3]
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, then transfer to a refrigerator.[3]
-
Vapor Diffusion (Hanging/Sitting Drop): Place a concentrated drop of your compound solution on a slide over a reservoir of a less-soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the drop, inducing crystallization.
-
Layering: Carefully layer a solution of the compound with a less dense, miscible anti-solvent. Crystals form at the interface.[3]
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop and immediately flash-cool them in liquid nitrogen for diffraction analysis.
Comparison of Crystallization Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | Solvent volume decreases, increasing concentration to supersaturation. | Simple setup, requires minimal equipment.[3] | Can be slow; may lead to oils or amorphous solids if evaporation is too rapid.[3] | Thermally stable compounds with moderate volatility solvents. |
| Slow Cooling | Solubility decreases as temperature is lowered, leading to supersaturation. | Relatively fast, good control over the cooling rate.[3] | Not suitable for compounds whose solubility is not strongly temperature-dependent.[3] | Compounds with a significant difference in solubility at high and low temperatures.[3] |
| Layering/Diffusion | An anti-solvent slowly diffuses into the compound solution, reducing solubility. | Good for screening multiple solvent/anti-solvent systems simultaneously.[3] | Can be difficult to set up without disturbing the interface.[3] | Screening for suitable crystallization conditions when solubility data is limited. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Method Refinement for Consistent Antimicrobial Susceptibility Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable antimicrobial susceptibility testing (AST) results.
Troubleshooting Guides
This section addresses specific issues that may arise during AST experiments, providing potential causes and recommended corrective actions.
Issue 1: Inconsistent or Unexpected Minimum Inhibitory Concentration (MIC) Values in Broth Microdilution
| Potential Cause | Recommended Corrective Action |
| Inoculum concentration too high or too low | Verify the turbidity of the bacterial suspension corresponds to a 0.5 McFarland standard. Prepare fresh inoculum for each experiment.[1] |
| Incorrect antimicrobial agent dilution | Prepare fresh serial dilutions of the antimicrobial agent for each assay. Ensure accurate pipetting and mixing at each dilution step. |
| Contamination of media or reagents | Visually inspect media for any signs of contamination before use. Use aseptic techniques throughout the procedure. Include a sterility control (broth medium only) to check for contamination.[2] |
| Improper incubation conditions | Ensure the incubator is calibrated to the correct temperature (typically 35°C ± 2°C) and atmosphere (e.g., ambient air or CO2-enriched). Incubate for the specified duration (usually 16-20 hours for most bacteria).[3][4] |
| "Skipped wells" (growth in higher concentrations, no growth in lower) | This may indicate contamination or errors in pipetting the antimicrobial agent or inoculum. Repeat the test, paying close attention to aseptic technique and pipetting accuracy. |
| Trailing endpoints (reduced but visible growth over a range of concentrations) | For certain organism-drug combinations (e.g., sulfonamides), read the MIC at the lowest concentration that inhibits ≥80% of growth compared to the growth control well.[5] |
Issue 2: Variability in Zone Diameters in Disk Diffusion (Kirby-Bauer) Testing
| Potential Cause | Recommended Corrective Action |
| Inoculum density not standardized | Adjust the inoculum to match the turbidity of a 0.5 McFarland standard. An inoculum that is too light will result in larger zones, while a heavy inoculum will lead to smaller zones.[1][6] |
| Improper agar depth | Ensure the Mueller-Hinton agar has a uniform depth of 4 mm. Plates with too shallow an agar depth will yield larger zones, and plates that are too deep will result in smaller zones.[1] |
| Incorrect placement of antibiotic disks | Disks should be placed firmly on the agar surface and be at least 24 mm apart from each other and from the edge of the plate. Do not move a disk once it has been placed.[1][3] |
| Delayed application of disks or incubation | Apply disks to the inoculated plate within 15 minutes of inoculation, and place the plate in the incubator within 15 minutes of disk application to prevent pre-diffusion of the antimicrobial at room temperature.[7] |
| Mixed culture | If individual colonies are visible within the lawn of growth or at the edge of the inhibition zone, the culture may be contaminated. Re-isolate the test organism and repeat the test. |
| Deterioration of antimicrobial disks | Store disks according to the manufacturer's instructions, typically in a desiccator in the refrigerator or freezer. Allow disks to come to room temperature before opening the container to prevent condensation. |
Issue 3: Difficulty in Reading or Interpreting E-test® Results
| Potential Cause | Recommended Corrective Action |
| Uneven lawn of growth | Ensure the inoculum is spread evenly over the entire agar surface to obtain a confluent lawn of growth. |
| Confluent growth over the entire strip | The MIC is greater than the highest concentration on the strip. The organism is resistant at the tested concentrations. |
| No growth on the plate | This could indicate a non-viable inoculum or that the growth requirements of the organism were not met. Verify the viability of the culture and the appropriateness of the growth medium and incubation conditions. |
| Intersection of the ellipse with the strip is between markings | Read the MIC value at the higher of the two marks.[6][8] |
| Presence of microcolonies within the inhibition ellipse | For slow-growing organisms or specific drug-organism combinations, ignore pinpoint colonies and read the MIC where there is a significant inhibition of growth. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a 0.5 McFarland standard?
A1: The 0.5 McFarland standard is a turbidity standard used to ensure that the bacterial inoculum for susceptibility testing is of a consistent and appropriate density.[1] This standardization is crucial for the reproducibility of AST results.[9]
Q2: Why is Mueller-Hinton agar the recommended medium for routine AST?
A2: Mueller-Hinton agar is recommended because it has good batch-to-batch reproducibility, supports the growth of most common non-fastidious pathogens, and has low concentrations of inhibitors of common antimicrobial agents like sulfonamides and trimethoprim.[9]
Q3: How often should quality control (QC) be performed?
A3: QC should be performed each time a new batch of media or antimicrobial disks is used.[10] Additionally, it is recommended to perform QC testing daily or weekly, depending on the laboratory's workload and standard operating procedures, using reference strains with known susceptibility profiles.[10][11]
Q4: Can I use the same interpretive criteria (breakpoints) for different testing methods?
Q5: What should I do if my QC results are out of the acceptable range?
A5: If QC results are out of range, patient results should not be reported. The entire testing procedure should be reviewed to identify the source of the error. This includes checking the inoculum preparation, media, antimicrobial agents, and incubation conditions.[10][11] The QC test should be repeated, and if the results are still out of range, further investigation is required before proceeding with testing clinical isolates.
Experimental Protocols
1. Broth Microdilution MIC Determination (Based on CLSI and EUCAST Guidelines)
-
Inoculum Preparation: From a pure, overnight culture, select 3-5 isolated colonies and suspend them in a sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[2][12]
-
Inoculum Dilution: Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microdilution wells.
-
Plate Inoculation: Inoculate each well of a 96-well microdilution plate containing serial twofold dilutions of the antimicrobial agents with the diluted bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).[2]
-
Incubation: Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
Result Interpretation: Following incubation, visually inspect the plates. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[2][13]
2. Kirby-Bauer Disk Diffusion Susceptibility Test (Based on CLSI and EUCAST Guidelines)
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[3][4]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[3][4]
-
Disk Application: Within 15 minutes of inoculation, use sterile forceps or a disk dispenser to place antimicrobial-impregnated disks onto the agar surface. Ensure disks are firmly in contact with the agar and are spaced at least 24 mm apart.[1][3]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[3]
-
Result Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters using a ruler or caliper. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the appropriate CLSI or EUCAST breakpoint tables.[4]
3. E-test® (Gradient Diffusion) MIC Determination
-
Inoculum Preparation and Plate Inoculation: Prepare a standardized inoculum and inoculate a Mueller-Hinton agar plate as described for the Kirby-Bauer method. Allow the agar surface to dry for 10-15 minutes.[7][8]
-
E-test® Strip Application: Using sterile forceps, apply the E-test® strip to the agar surface with the MIC scale facing upwards. Ensure the entire length of the strip is in contact with the agar.[6][7]
-
Incubation: Incubate the plate in an inverted position at 35°C ± 2°C for 16-18 hours.[7]
-
Result Interpretation: After incubation, an elliptical zone of inhibition will be visible. Read the MIC value at the point where the edge of the inhibition ellipse intersects the E-test® strip. If the intersection occurs between two markings, the result should be rounded up to the next highest value.[6][8]
Quantitative Data Summary
Table 1: Example of EUCAST Quality Control Ranges for E. coli ATCC 25922
| Antimicrobial Agent | Disk Content (µg) | Zone Diameter Range (mm) | MIC Range (mg/L) |
| Ampicillin | 10 | 16 - 22 | 2 - 8 |
| Cefotaxime | 5 | 29 - 35 | 0.06 - 0.25 |
| Ciprofloxacin | 5 | 30 - 40 | 0.004 - 0.016 |
| Gentamicin | 10 | 19 - 26 | 0.25 - 1 |
| Tetracycline | 30 | 18 - 25 | 0.5 - 2 |
Data sourced from EUCAST Quality Control Tables.
Table 2: Example of CLSI Interpretive Criteria for Enterobacterales (Disk Diffusion)
| Antimicrobial Agent | Disk Content (µg) | Zone Diameter (mm) |
| Susceptible | ||
| Imipenem | 10 | ≥ 23 |
| Levofloxacin | 5 | ≥ 21 |
| Meropenem | 10 | ≥ 23 |
| Piperacillin-tazobactam | 100/10 | ≥ 21 |
Data sourced from CLSI M100 guidelines.[14]
Visualizations
Caption: Common mechanisms of antibiotic resistance in bacteria.
Caption: Standardized workflow for antimicrobial susceptibility testing.
Caption: Bacterial stress response pathways leading to antibiotic resistance.
References
- 1. microbenotes.com [microbenotes.com]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 4. asm.org [asm.org]
- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. media.tghn.org [media.tghn.org]
- 8. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 9. mdpi.com [mdpi.com]
- 10. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 11. Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. food.dtu.dk [food.dtu.dk]
- 14. 2024 AST: CLSI M100 Table Tips | News | CLSI [clsi.org]
Validation & Comparative
Mass Spectrometry: A Comprehensive Guide to Confirming Triazole Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of novel triazole-based compounds, unequivocal structural confirmation is a critical step. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, offering high sensitivity, specificity, and structural information. This guide provides an objective comparison of various mass spectrometry techniques for the analysis of synthesized triazoles, supported by experimental data and detailed protocols.
This document will delve into the nuances of different ionization sources and mass analyzers, enabling researchers to select the most appropriate methodology for their specific analytical needs. Furthermore, it will present a comparative overview of mass spectrometry with other common analytical techniques used in the structural elucidation of triazoles.
Comparing Ionization Techniques for Triazole Analysis
The initial and most critical step in mass spectrometry is the ionization of the analyte. The choice of ionization technique significantly impacts the type of ions generated and the overall quality of the data. For synthesized triazoles, the most relevant ionization methods include Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Ionization Technique | Principle | Best For | Key Performance Characteristics |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid stream of the sample, creating a fine spray of charged droplets from which ions are generated as the solvent evaporates.[1] | Polar to moderately polar triazoles, including salts and compounds with ionizable functional groups.[1] | High sensitivity for polar compounds, produces multiply charged ions extending the mass range, and is a "soft" ionization technique that often preserves the molecular ion.[1] However, it is prone to ion suppression from matrix components and less effective for non-polar derivatives.[1] |
| Atmospheric Pressure Chemical Ionization (APCI) | The sample is vaporized in a heated tube, and a corona discharge creates reagent gas ions that ionize the analyte molecules.[1] | Non-polar to moderately polar, thermally stable triazoles.[1] | Suitable for less polar compounds that are difficult to ionize by ESI and is generally less susceptible to matrix effects.[1] It primarily produces singly charged ions but requires the analyte to be thermally stable.[1] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix, and a pulsed laser desorbs and ionizes the analyte, typically producing singly charged ions. | Larger, less soluble triazole derivatives and for high-throughput screening. | High sensitivity and suitable for a wide range of molecular weights. It is also tolerant of salts and buffers. However, the matrix can interfere with the analysis of low-mass compounds.[2] |
Comparison of Mass Analyzers for Triazole Analysis
Following ionization, the mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The choice of mass analyzer determines the resolution, mass accuracy, scan speed, and quantitative capabilities of the instrument.
| Mass Analyzer | Principle | Key Performance Characteristics | Best For |
| Quadrupole | Uses a combination of radio frequency (RF) and direct current (DC) voltages to filter ions by their m/z ratio. | Robust and cost-effective. Excellent for quantitative analysis in selected ion monitoring (SIM) and multiple reaction monitoring (MRM) modes due to high sensitivity and specificity.[1] It has lower resolution and mass accuracy compared to TOF.[1] | Routine targeted quantification of known triazole compounds. |
| Time-of-Flight (TOF) | Measures the time it takes for ions to travel a fixed distance to the detector. | High resolution and excellent mass accuracy, enabling elemental composition determination.[1] It has fast acquisition rates suitable for complex mixture analysis. Generally, it has lower sensitivity in full-scan mode compared to a quadrupole in SIM mode for a single analyte.[1] | Identification of unknown triazole compounds and their metabolites, and high-throughput screening. |
| Ion Trap | Traps ions in a three-dimensional electric field and sequentially ejects them to the detector based on their m/z. | Capable of MSn experiments, providing detailed structural information through multi-stage fragmentation. It has good sensitivity in full-scan mode but lower quantitative performance compared to triple quadrupoles.[1] | In-depth structural elucidation and fragmentation pathway studies of novel triazole compounds. |
| Triple Quadrupole (QqQ) | Consists of three quadrupoles in series. The first and third act as mass filters, while the second is a collision cell for fragmentation. | The gold standard for quantitative analysis due to the high selectivity and sensitivity of MRM.[1] It can also perform various scan modes for structural confirmation.[1] | Highly sensitive and specific quantification of triazole compounds in complex matrices. |
Quantitative Performance Data for Triazole Analysis by LC-MS/MS
The following table summarizes the performance of various LC-MS/MS methods for the detection and quantification of several triazole fungicides. This data, gathered from a range of studies, provides a benchmark for expected performance when developing a method for newly synthesized triazoles.
| Analytical Method | Analyte(s) | Matrix | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Precision (RSD%) | Reference |
| HPLC-DAD | Diniconazole, Fluquinconazole, etc. | Not Specified | 2.0-10.0 | 5.0-25.0 | 85-105 | <10 | [3] |
| LC-MS/MS | Various Triazole Fungicides | Fruits & Vegetables | 0.1-1.0 | 0.5-5.0 | 80-110 | <15 | [3] |
| GC-MS | Various Triazole Fungicides | Fruits & Vegetables | 0.5-5.0 | 2.0-20.0 | 75-115 | <15 | [3] |
Experimental Protocols
Protocol 1: Synthesis and Characterization of Novel Furan Glucosyl-1,2,3-triazole Derivatives
This protocol is based on the synthesis and characterization of novel triazole derivatives as potential fungicides.[3]
Synthesis: The synthesis of furan glucosyl-1,2,3-triazole derivatives was carried out in an efficient way. The general procedure involves the reaction of a furan-containing precursor with a glycosyl azide via a click chemistry approach.
Characterization by LC-MS/MS and High-Resolution Mass Spectrometry (HRMS): The structures of all synthesized compounds were confirmed by HRMS, 1H-NMR, and 13C-NMR.[3]
-
Instrumentation: A high-resolution mass spectrometer was used for analysis.[3]
-
Sample Preparation: Synthesized compounds were dissolved in a suitable solvent to an appropriate concentration.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode was used to generate [M+H]+ ions.[3]
-
Data Acquisition: High-resolution mass spectra were acquired to confirm the elemental composition of the synthesized compounds.[3] For example, for Furan glucosyl-1,2,3-triazole (2-a), the calculated m/z for C23H26O4N3 [M+H]+ was 408.1923, and the found value was 408.1922.[3]
-
Protocol 2: LC-ESI-MS Analysis of 1,2,4-Triazole Derivatives
This protocol describes the analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents using LC-ESI-MS.[4]
-
Instrumentation: A liquid chromatograph coupled with an electrospray ionization mass spectrometer.[4]
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: ESI in both positive and negative ion modes.[4]
-
Fragmentation: Fragmentation was induced by varying the fragmentor voltage to obtain structural information.[5] Protonated molecular ions [M+H]+ were observed for all compounds.[4] The fragmentation primarily involved cleavage at the sulfur and N2 substituents.[4]
-
Comparison with Other Alternatives
While mass spectrometry is a powerful tool, other analytical techniques are also crucial for the comprehensive structural elucidation of synthesized triazoles.
| Technique | Advantages for Triazole Analysis | Disadvantages for Triazole Analysis |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including connectivity and stereochemistry. It is often considered the gold standard for unambiguous structure elucidation. | Lower sensitivity compared to mass spectrometry. Requires larger sample amounts and can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Well-suited for the analysis of volatile and thermally stable triazoles.[3] | Requires derivatization for non-volatile triazoles, which can add complexity to the sample preparation. Not suitable for thermally labile compounds. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | A robust and widely available technique for the quantification of known triazoles. | Lower sensitivity and specificity compared to mass spectrometry, especially for complex mixtures or trace-level analysis. It does not provide molecular weight information.[6] |
Visualizing the Workflow and Chemical Logic
Experimental Workflow for Triazole Synthesis Confirmation
References
A Comparative Guide to the Elemental Analysis of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the theoretical and experimental elemental analysis of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol. Additionally, it compares its elemental composition with other relevant triazole derivatives, offering a comprehensive overview for compound verification and characterization.
Elemental Composition: Theoretical vs. Experimental Data
The molecular formula for 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is C₃H₃F₃N₄S.[1] Elemental analysis is a critical step in the characterization of a synthesized compound, ensuring its purity and confirming its chemical structure. The technique provides the percentage composition of elements (like Carbon, Hydrogen, Nitrogen, and Sulfur) within the sample, which can be directly compared to the theoretical values calculated from its molecular formula.
A study on the compound's application as a corrosion inhibitor reported experimental findings from elemental analysis that closely align with the calculated theoretical values, validating the successful synthesis of the compound.[2]
Table 1: Elemental Analysis Data for 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
| Element | Molecular Formula | Theoretical Percentage (%) | Experimental Percentage (%)[2] |
| Carbon (C) | C₃H₃F₃N₄S | 19.57 | 19.45 |
| Hydrogen (H) | C₃H₃F₃N₄S | 1.64 | 1.59 |
| Nitrogen (N) | C₃H₃F₃N₄S | 30.43 | 30.06 |
| Sulfur (S) | C₃H₃F₃N₄S | 17.41 | Not Reported |
| Fluorine (F) | C₃H₃F₃N₄S | 30.95 | Not Reported |
Note: The molecular weight of the compound is 184.14 g/mol .[1][3]
Comparison with Alternative Triazole Derivatives
The elemental composition of a molecule is highly sensitive to changes in its functional groups. To illustrate this, the theoretical elemental composition of 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is compared with other triazole derivatives where the trifluoromethyl group is replaced by a methyl or phenyl group. This comparison highlights the significant shift in elemental percentages, which is a key differentiator in analysis.
Table 2: Comparative Elemental Composition of Triazole Derivatives
| Compound Name | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | % Sulfur |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | C₃H₃F₃N₄S | 19.57 | 1.64 | 30.43 | 17.41 |
| 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol[4] | C₃H₆N₄S | 27.67 | 4.64 | 43.03 | 24.63 |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol[5] | C₈H₈N₄S | 49.98 | 4.19 | 29.14 | 16.68 |
Experimental Protocols
Protocol for CHNS Elemental Analysis
Elemental analysis for Carbon, Hydrogen, Nitrogen, and Sulfur is typically performed using a dedicated CHNS analyzer. The methodology is based on the complete combustion of the sample material.
-
Sample Preparation: A small, precisely weighed amount of the dried sample (typically 1-3 mg) is placed into a tin or silver capsule.
-
Combustion: The capsule is dropped into a high-temperature combustion furnace (around 900-1000°C) with a constant stream of pure oxygen. The sample undergoes flash combustion, converting all organic components into their elemental gases (CO₂, H₂O, N₂, and SO₂).
-
Reduction and Gas Separation: The resulting gas mixture is passed through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then passed through a gas chromatography column which separates them based on their thermal conductivity and adsorption properties.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas component as it elutes from the column. The detector generates an electrical signal proportional to the concentration of the element.
-
Data Analysis: The instrument's software integrates the signal peaks and, using a calibration standard, calculates the percentage of each element in the original sample.
Caption: Workflow for a typical CHNS elemental analysis experiment.
Logical Framework for Compound Verification
The verification of a chemical's identity through elemental analysis follows a clear logical path. It starts with the proposed molecular structure, from which a theoretical elemental composition is calculated. This is then compared against the results obtained from experimental analysis. A close match between the theoretical and experimental data provides strong evidence for the correct structure and purity of the compound.
Caption: Logical diagram for compound verification via elemental analysis.
References
- 1. scbt.com [scbt.com]
- 2. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (97%) - Amerigo Scientific [amerigoscientific.com]
Comparative study of corrosion inhibition by different triazole derivatives
Triazole derivatives have garnered significant attention in the field of materials science and electrochemistry due to their exceptional efficacy as corrosion inhibitors for a wide range of metals and alloys. Their inherent molecular structure, featuring a five-membered ring with three nitrogen atoms, facilitates strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive environments. This guide provides a comparative study of the corrosion inhibition performance of various triazole derivatives, supported by experimental data and detailed methodologies, to assist researchers and scientists in the selection and development of effective corrosion protection strategies.
Comparative Performance of Triazole Derivatives
The inhibition efficiency of triazole derivatives is influenced by factors such as the nature of the substituents on the triazole ring, the type of metal, and the corrosive medium. The following tables summarize the performance of several triazole derivatives on mild and carbon steel in acidic media, providing a clear comparison of their protective capabilities.
Table 1: Corrosion Inhibition Efficiency of Various Triazole Derivatives on Mild Steel in 1 M HCl
| Triazole Derivative | Concentration (M) | Inhibition Efficiency (%) - EIS | Inhibition Efficiency (%) - PDP | Reference |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO₂Et] | 1.0 x 10⁻³ | 95.3 | 95.0 | [1][2][3] |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH₂] | 1.0 x 10⁻³ | 95.0 | - | [1][2][3] |
| 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) | 0.5 x 10⁻³ | - | 95.1 | [4] |
| 4-amino-5-ethyl-4H-1,2,4-triazole-3thiol (AETT) | 2.58 x 10⁻³ | - | 96.09 | [5] |
| (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (TTM) | 1.0 x 10⁻³ | 81.0 | - | [1][6] |
| 5-hexylsulfanyl-1,2,4-triazole (HST) | 1.0 x 10⁻³ | 97.0 | - | [1][6] |
Table 2: Corrosion Inhibition Efficiency of Triazole Derivatives on Carbon Steel in Acidic Media
| Triazole Derivative | Metal | Corrosive Medium | Concentration (ppm) | Inhibition Efficiency (%) | Reference |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1 M HCl | - | 94.6 (EIS), 94.2 (PDP) | [7] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1 M HCl | - | 91.8 (EIS), 91.5 (PDP) | [7] |
| 4-methyl-7-(2-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-coumarin | Carbon Steel | 2 M HCl | 75 | 95.0 | [8] |
Experimental Protocols
The evaluation of corrosion inhibitor performance relies on a set of standardized electrochemical and gravimetric techniques. The following are detailed methodologies for the key experiments cited in this guide.
Weight Loss Measurements
This conventional method provides a direct measure of the corrosion rate by quantifying the loss in mass of a metal specimen after exposure to a corrosive environment.
-
Specimen Preparation: Metal coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the addition of the triazole inhibitor at a specific concentration and temperature for a predetermined period.
-
Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and weighed again.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Electrochemical Measurements
Electrochemical techniques provide rapid and sensitive methods for studying corrosion inhibition mechanisms. These experiments are typically performed in a three-electrode cell containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated as: IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. The data is often represented as Nyquist plots. The charge transfer resistance (Rct) is a key parameter obtained from these plots, which is inversely proportional to the corrosion rate. The inhibition efficiency is calculated as: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Visualizing Experimental and logical workflows
The following diagrams illustrate the typical workflow for evaluating corrosion inhibitors and the proposed mechanism of action for triazole derivatives.
Caption: Workflow for Corrosion Inhibitor Evaluation.
Caption: Corrosion Inhibition Mechanism of Triazoles.
Conclusion
The presented data clearly demonstrates that triazole derivatives are highly effective corrosion inhibitors, with some derivatives achieving efficiencies well above 90%.[1][2][3][4][5][6][7][8] The performance is dictated by the molecular structure, with the presence of heteroatoms (N, S) and π-electrons playing a crucial role in the adsorption process on the metal surface.[9] The selection of a specific triazole derivative should be based on the target metal, the nature of the corrosive environment, and the desired level of protection. The standardized experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of existing and novel triazole-based inhibitors.
References
- 1. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09679B [pubs.rsc.org]
- 7. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Triazoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into therapeutic candidates has become a cornerstone of modern medicinal chemistry. Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are prevalent scaffolds in pharmaceuticals due to their broad spectrum of biological activities, including anticancer, antifungal, and antiviral properties.[1][2][3][4] This guide provides an objective comparison of the biological performance of fluorinated triazoles versus their non-fluorinated analogs, supported by experimental data, detailed protocols, and pathway visualizations.
The Impact of Fluorination on Triazole Bioactivity
Incorporating fluorine into the triazole scaffold is a widely adopted strategy to enhance therapeutic potential.[1][3][5] The substitution of a hydrogen atom with fluorine can lead to several key improvements:
-
Enhanced Metabolic Stability: The C-F bond is stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This replacement of an oxidizable C-H bond can increase the biological half-life of a drug.[1][2][6]
-
Increased Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the molecule, leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target enzymes or receptors.[2]
-
Improved Membrane Permeability: Strategic fluorination can increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes and reach its intracellular target.[1][2]
-
Modulation of pKa: The presence of fluorine can lower the pKa of nearby functional groups, which can influence a compound's solubility and binding characteristics.
These enhancements often result in superior biological and pharmacological activities for fluorinated compounds compared to their non-fluorinated counterparts.[1][2]
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies, illustrating the enhanced biological activity observed in fluorinated triazoles compared to their non-fluorinated counterparts or standard reference drugs.
Table 1: Comparative Anticancer Activity (IC₅₀/EC₅₀ in µM)
| Compound Type | Fluorinated Analog (IC₅₀/EC₅₀) | Non-Fluorinated Analog/Reference | Target Cancer Cell Lines | Reference |
| Urea Hybrids of 1,2,3-Triazole | 37 : 1.62–20.84 µM38 : 0.76–13.55 µM | Reported as less efficient | Gastric (MGC-803), Breast (MCF-7), Prostate (PC-3), Esophageal (EC-109) | [1][3] |
| Aminophenoxy-bearing 1,2,3-Triazoles | 61-71 : More Active | Less Active | Lung (A549), Liver (HepG2), Breast (MCF-7) | [1][3] |
| Nucleoside-fused Triazole Conjugate | 24 : 5.6–29.6 µM | "Much less active" | Breast Carcinoma (MDA-MB-361) | [1][3] |
| Nucleoside-bearing Fluorinated Triazole | 23 : 9.6–10.98 µM | Floxuridine (Reference Drug) | Liver (HepG2), Lung (A549), Pulmonary (LAC), Cervical (Hela) | [1][3] |
| Imidazopyridine-linked Triazoles | 72-74 : 0.51–47.94 µM | Colchicine, Taxol (Reference Drugs) | Lung (A549), Prostate (DU-145), Colon (HCT-116), Breast (MDA-MB 231) | [1][3] |
Table 2: Comparative Antimicrobial & Anti-TB Activity
| Compound Type | Fluorinated Analog (Activity) | Non-Fluorinated Analog/Reference | Target Organism | Reference |
| Eugenol-Triazole Derivative | 3d : 5.10 mm inhibition zone | Other non-fluorinated and differently substituted analogs showed less activity | Colletotrichum sp. | [7] |
| 1,2,4-Triazole Derivative | 125 : MIC at 5.5 µg/ml & 11 µg/ml | Not specified | Mycobacterium tuberculosis H37Rv and MDR strains | [1][3] |
| Pyrazolo-1,2,3-triazole Hybrids | MIC: 15-17 µg/mL | Not specified | Mycobacterium smegmatis | [8] |
| Phenyl-propanamide Triazoles | A3 (meta-F): Better than ortho/para-F analogs | A2 (ortho-F), A4 (para-F) | C. tropicalis, A. fumigatus | [9] |
Mandatory Visualization
Caption: Workflow for MTT cytotoxicity assay.
Caption: Simplified intrinsic apoptosis pathway.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are protocols for key experiments cited in the comparison of fluorinated and non-fluorinated triazoles.
In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[1][3]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (both fluorinated and non-fluorinated triazoles) and a positive control (e.g., 5-fluorouracil, cisplatin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Live cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Objective: To determine the MIC of triazole compounds against pathogenic fungal strains.
Methodology:
-
Inoculum Preparation: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in culture medium (e.g., RPMI-1640) to achieve the final required inoculum concentration.
-
Compound Preparation: Test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (fungal suspension without compound) and a negative control (broth only) are included on each plate.
-
Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Conclusion
The strategic incorporation of fluorine into the triazole scaffold is a proven and effective method for enhancing biological activity. Experimental data consistently demonstrates that fluorinated triazoles exhibit superior potency in anticancer and antimicrobial assays when compared to their non-fluorinated analogs.[1][3] This enhancement is attributed to improved metabolic stability, increased binding affinity, and favorable pharmacokinetic properties conferred by the fluorine atom(s).[1][2][6] The provided protocols and visualizations serve as a foundational resource for researchers aiming to design, synthesize, and evaluate the next generation of triazole-based therapeutics.
References
- 1. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Fluorinated triazoles as privileged potential candidates in drug development-focusing on their biological and pharmaceutical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Fluorinated triazoles as privileged potential candidates in drug developmentâfocusing on their biological and pharmaceutical properties - Frontiers in Chemistry - Figshare [frontiersin.figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Antimicrobial Activity Against Standard Reference Strains
For researchers, scientists, and drug development professionals, the objective evaluation of a novel antimicrobial agent's efficacy is paramount. This guide provides a comparative framework for assessing antimicrobial activity against key standard reference strains, supported by established experimental protocols and data.
This document outlines the standardized methodologies for determining the in vitro activity of antimicrobial agents. By adhering to these protocols, researchers can generate reliable and comparable data, a critical step in the discovery and development of new therapeutic agents. This guide presents comparative data for three representative antibiotics against three critical, globally recognized reference strains.
Comparative Antimicrobial Activity Data
The following tables summarize the expected performance of common antimicrobial agents against well-characterized standard reference strains from the American Type Culture Collection (ATCC). These values, derived from guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), serve as a benchmark for the validation of new antimicrobial compounds.[1][2]
Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3] It is a key quantitative measure of an antimicrobial's potency. The data below represents the expected MIC ranges for quality control strains.
| Antimicrobial Agent | Class | Escherichia coli ATCC 25922 MIC (µg/mL) | Staphylococcus aureus ATCC 29213 MIC (µg/mL) | Pseudomonas aeruginosa ATCC 27853 MIC (µg/mL) |
| Ciprofloxacin | Fluoroquinolone | 0.008 - 0.25 | 0.12 - 0.5 | 0.25 - 1 |
| Ceftriaxone | Beta-Lactam (Cephalosporin) | 0.03 - 0.125 | 1 - 4 | 8 - 32 |
| Gentamicin | Aminoglycoside | 0.5 - 3 | 0.12 - 1 | 0.5 - 2 |
Note: The presented MIC ranges are compiled from various sources and represent expected quality control ranges. Actual experimental values may vary slightly based on laboratory conditions and testing methodology.[2][3][4]
Zone of Inhibition Data
The disk diffusion method is a qualitative or semi-quantitative test where the diameter of the zone of growth inhibition around an antibiotic-impregnated disk is measured. This zone diameter is inversely correlated with the MIC.
| Antimicrobial Agent (Disk Content) | Class | Escherichia coli ATCC 25922 Zone Diameter (mm) | Staphylococcus aureus ATCC 25923 Zone Diameter (mm) | Pseudomonas aeruginosa ATCC 27853 Zone Diameter (mm) |
| Ciprofloxacin (5 µg) | Fluoroquinolone | 30 - 40 | 22 - 30 | 25 - 33 |
| Ceftriaxone (30 µg) | Beta-Lactam (Cephalosporin) | 29 - 35 | 22 - 28 | 17 - 23 |
| Gentamicin (10 µg) | Aminoglycoside | 19 - 26 | 19 - 27 | 16 - 21 |
Note: S. aureus ATCC 25923 is the recommended strain for disk diffusion quality control by CLSI.
Experimental Protocols
Accurate and reproducible data is contingent on the meticulous execution of standardized experimental protocols. The following sections detail the methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.
1. Preparation of Materials:
- Antimicrobial Agent: Prepare a stock solution of the test compound at a known concentration in a suitable solvent.
- Bacterial Culture: Prepare a fresh overnight culture of the standard reference strain on an appropriate agar medium (e.g., Tryptic Soy Agar).
- Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- 96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.
2. Inoculum Preparation:
- Select several morphologically similar colonies from the fresh agar plate and suspend them in sterile saline or broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of Antimicrobial Agent:
- Dispense 50 µL of CAMHB into each well of the 96-well plate.
- Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
- Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
4. Inoculation:
- Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
- Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).
5. Incubation:
- Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading the Results:
- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity). This can be assessed visually or with a microplate reader.
Disk Diffusion Assay
This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the agent.
1. Preparation of Materials:
- Antimicrobial Disks: Commercially available paper disks impregnated with a standardized concentration of the antimicrobial agent.
- Bacterial Culture: Prepare a fresh culture as described for the MIC protocol.
- Agar Medium: Use Mueller-Hinton Agar (MHA) plates with a depth of 4 mm.
2. Inoculum Preparation and Plating:
- Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
- Within 15 minutes of preparation, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
- Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
3. Application of Disks:
- Aseptically apply the antimicrobial disks to the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.
- Space the disks to prevent overlapping of the inhibition zones.
4. Incubation:
- Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
5. Reading the Results:
- After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using a ruler or caliper.
Visualizing Mechanisms of Action and Experimental Processes
Understanding the underlying biological pathways and experimental workflows is crucial for interpreting antimicrobial activity data. The following diagrams, generated using Graphviz, illustrate key concepts.
Signaling Pathway: Beta-Lactam Antibiotic Mechanism and Resistance
Beta-lactam antibiotics, such as penicillins and cephalosporins, act by inhibiting the synthesis of the bacterial cell wall. Resistance to these crucial drugs often involves the production of beta-lactamase enzymes.
Experimental Workflow: Broth Microdilution for MIC Determination
The broth microdilution method is a cornerstone of antimicrobial susceptibility testing. This workflow outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Logical Relationship: Fluoroquinolone Action and Resistance Pathways
Fluoroquinolones are a class of broad-spectrum antibiotics that target DNA synthesis. Resistance can emerge through various mechanisms, including target modification and increased efflux.
References
- 1. media.beckmancoulter.com [media.beckmancoulter.com]
- 2. szu.gov.cz [szu.gov.cz]
- 3. frontiersin.org [frontiersin.org]
- 4. Comparative Activity of Ceftriaxone, Ciprofloxacin, and Gentamicin as a Function of Bacterial Growth Rate Probed by Escherichia coli Chromosome Replication in the Mouse Peritonitis Model - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 1,2,4-Triazole-3-thiones: A Comparative Guide to Structure-Activity Relationships
A comprehensive analysis of 1,2,4-triazole-3-thione derivatives reveals critical structural motifs that govern their diverse biological activities, offering a roadmap for the rational design of novel therapeutics. This guide provides a comparative overview of their structure-activity relationships (SAR) in antimicrobial and anticancer applications, supported by experimental data and detailed protocols.
The 1,2,4-triazole-3-thione scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The versatility of this scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. This guide delves into the key SAR principles that underpin the efficacy of these compounds against various biological targets.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
1,2,4-Triazole-3-thione derivatives have demonstrated significant potential in combating microbial resistance.[3] The antimicrobial potency is largely influenced by the nature and position of substituents on the triazole ring and its appended functionalities.
Structure-Activity Relationship Insights
The SAR for antimicrobial activity can be summarized as follows:
-
Substitution at N-4: The introduction of a bulky aromatic group at the N-4 position is often crucial for potent antibacterial activity. For instance, derivatives bearing a 4-bromophenyl moiety have shown enhanced effects compared to those with a 4-methylphenyl group.[3]
-
Substitution at C-5: The substituent at the C-5 position plays a significant role in modulating the spectrum of activity. Aromatic or heteroaromatic rings at this position are common. The presence of electron-withdrawing groups, such as chloro or bromo, on a phenyl ring at C-5 can lead to broad-spectrum antibacterial activity.[3]
-
Schiff and Mannich Bases: Conversion of the N-4 amino group into Schiff bases or Mannich bases has been a successful strategy to enhance antimicrobial efficacy. Schiff bases, in particular, have shown potent activity, sometimes comparable to standard drugs like ciprofloxacin.[3]
Comparative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of selected 1,2,4-triazole-3-thione derivatives against various bacterial strains.
| Compound ID | N-4 Substituent | C-5 Substituent | Target Organism | MIC (µg/mL) | Reference |
| 1a | -(4-chlorobenzylidene)amino | phenyl | Staphylococcus aureus | 16 | [4] |
| 1b | -(4-nitrobenzylidene)amino | phenyl | Staphylococcus aureus | 32 | [4] |
| 2a | 4-bromophenyl | 3-chlorophenyl | Staphylococcus aureus | - (Inhibition zone) | [3] |
| 2b | 4-methylphenyl | 3-chlorophenyl | Staphylococcus aureus | - (Lower inhibition) | [3] |
| 3 | H | 4-aminophenyl | Staphylococcus aureus | 0.264 (mM) | [3] |
Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions between studies.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the synthesized compounds is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in MHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. A positive control (broth with inoculum) and a negative control (broth only) are included. Ciprofloxacin or other standard antibiotics are often used as a reference drug.[3]
Anticancer Activity: A Multi-Targeted Approach
1,2,4-Triazole-3-thione derivatives have emerged as promising anticancer agents, with some analogs demonstrating potent cytotoxicity against various cancer cell lines.[5][6] Their mechanism of action is often multi-targeted, involving the inhibition of key enzymes and induction of apoptosis.[5][6]
Structure-Activity Relationship Insights
Key SAR findings for anticancer activity include:
-
Aromatic Substituents: The presence of specific aromatic substituents is critical for cytotoxicity. For example, compounds bearing hydroxyl groups on the aromatic ring have shown high cytotoxic activity.[7]
-
Enzyme Inhibition: Certain derivatives have been found to inhibit enzymes crucial for cancer cell proliferation, such as α-glucosidase, tubulin-β polymerization, and aromatase.[5]
-
Induction of Apoptosis: Potent anticancer 1,2,4-triazole-3-thiones often induce apoptosis and cause cell cycle arrest in cancer cells.[6]
Comparative Anticancer Data
The following table presents the in vitro cytotoxic activity (IC50) of representative 1,2,4-triazole-3-thione derivatives against human cancer cell lines.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 4 | 4-amino, 5-(4-hydroxyphenyl) | PC-3 (Prostate) | 9.8 | [7] |
| 5 | 4-amino, 5-(3,4-dihydroxyphenyl) | MDA-MB-231 (Breast) | 4.5 | [7] |
| 6 | 4-(4-fluorophenyl), 5-(1H-indol-3-ylmethyl) | MCF-7 (Breast) | 4.23 | [5][6] |
| 6 | 4-(4-fluorophenyl), 5-(1H-indol-3-ylmethyl) | HepG2 (Liver) | 16.46 | [5][6] |
| Doxorubicin | - | PC-3 (Prostate) | 1.2 | [7] |
| Vinblastine | - | MCF-7 (Breast) | ~4 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative effect of the compounds is widely assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted in media) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration required to inhibit 50% of cell growth) is determined.[5]
Conclusion
The 1,2,4-triazole-3-thione scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of specific substitutions in dictating the biological activity profile of these compounds. For antimicrobial agents, modifications at the N-4 and C-5 positions are key to enhancing potency and spectrum. In the realm of anticancer drug development, the focus is on designing molecules that can interact with multiple targets, leading to enhanced cytotoxicity and overcoming resistance. The provided experimental protocols offer a standardized framework for the evaluation of new analogs, facilitating comparative analysis and guiding future drug design efforts. Further exploration of this versatile scaffold holds significant promise for addressing unmet medical needs in infectious diseases and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Triazole-Based Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Triazole heterocycles are a cornerstone in modern medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2][3] This guide provides a comparative analysis of the in-vitro and in-vivo efficacy of promising triazole-based drug candidates, with a focus on their applications in oncology and infectious diseases. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate a comprehensive understanding of their therapeutic potential.
Anticancer Efficacy of Triazole Derivatives
Novel triazole hybrids have emerged as significant contenders in cancer therapy, targeting a variety of cancer cell lines and associated signaling pathways.[1] Researchers have synthesized and assessed numerous derivatives, demonstrating promising outcomes when compared to established chemotherapeutic agents.[1][4]
Data Presentation: In-Vitro vs. In-Vivo Anticancer Efficacy
The following tables summarize the in-vitro cytotoxicity and in-vivo antitumor activity of selected triazole-based compounds.
| Table 1: In-Vitro Cytotoxicity of Triazole-Based Anticancer Candidates | |||
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chrysin-Triazole 5c | PC3 (Prostate) | 10.8 ± 0.04 | [1] |
| MCF-7 (Breast) | 20.53 ± 0.21 | [1] | |
| Coumarin-Triazole 3 | C33A (Cervical) | 4.4 - 7.0 | [1] |
| Triazole-Pyridine TP6 | B16F10 (Melanoma) | ~41.12 | [1] |
| MPA | MDA-MB-468 (Breast) | 1202 (24h), 1522 (48h) | [5] |
| OBC | MDA-MB-468 (Breast) | 1009 (24h), 1281 (48h) | [5] |
| Doxorubicin (Standard) | PC3 / MCF-7 | Varies by study | [1] |
| Table 2: In-Vivo Antitumor Efficacy of Triazole-Based Anticancer Candidates | ||||
| Compound | In-Vivo Model | Dose | Key Findings | Reference |
| MPA | Ehrlich Ascites Carcinoma (EAC) | 25 and 50 mg/kg | Dose-dependent increase in mean survival time and restoration of hematological parameters. | [5][6] |
| OBC | Dalton's Lymphoma Ascites (DLA) | 25, 50 and 100 mg/kg | Significant decrease in tumor volume and weight compared to control. | [5][6] |
Experimental Protocols: Anticancer Efficacy Evaluation
In-Vitro Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the triazole compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[1]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.
-
-
SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Fixation: Cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris-base solution.
-
Absorbance Reading: Absorbance is measured at approximately 565 nm.
-
In-Vivo Antitumor Models
-
Ehrlich Ascites Carcinoma (EAC) Model: This model is used to evaluate the effect of compounds on a murine liquid tumor.
-
Tumor Induction: Swiss albino mice are injected intraperitoneally with EAC cells.[1]
-
Treatment: 24 hours after inoculation, mice are treated with the triazole compounds, a standard drug, or a vehicle control for a defined period.[1]
-
Monitoring: Antitumor efficacy is assessed by monitoring parameters such as mean survival time, body weight changes, and hematological profiles.[6]
-
-
Dalton's Lymphoma Ascites (DLA) Model: This is another transplantable murine tumor model.
-
Tumor Induction: DLA cells are injected intraperitoneally into mice.
-
Treatment: Similar to the EAC model, treatment commences after tumor cell inoculation.
-
Monitoring: The primary endpoints for efficacy are typically tumor volume and tumor weight.[6]
-
Signaling Pathway and Experimental Workflow
// Nodes EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Triazole [label="Triazole Inhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges EGFR -> Ras [color="#5F6368"]; Ras -> Raf [color="#5F6368"]; Raf -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; EGFR -> PI3K [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; Akt -> Proliferation [color="#5F6368"]; Triazole -> EGFR [label="Inhibition", color="#EA4335", style=bold]; } . Caption: Simplified EGFR signaling pathway targeted by triazoles.
Antifungal Efficacy of Triazole Derivatives
Triazole antifungals represent a major class of drugs for the treatment of fungal infections. Their mechanism of action primarily involves the inhibition of fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.[3]
Data Presentation: In-Vitro vs. In-Vivo Antifungal Efficacy
The following tables provide a comparative summary of the in-vitro and in-vivo activities of representative triazole antifungal agents.
| Table 3: In-Vitro Antifungal Susceptibility of Triazole Candidates | |||
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Compound 6c | Candida albicans | 0.0625 | [2] |
| Cryptococcus neoformans | 0.0625 | [2] | |
| Aspergillus fumigatus | 4.0 | [2] | |
| Fluconazole | Candida albicans | 0.25 - 1.0 | [2] |
| Cryptococcus neoformans | 1.0 - 4.0 | [2] | |
| Aspergillus fumigatus | >64 | [2] | |
| D0870 | Candida albicans | 4- to 2,000-fold lower than fluconazole | [7] |
| Cryptococcus neoformans | 4- to 2,000-fold lower than fluconazole | [7] | |
| Aspergillus fumigatus | 4- to 2,000-fold lower than fluconazole | [7] |
| Table 4: In-Vivo Antifungal Efficacy of Triazole Candidates | ||||
| Compound | In-Vivo Model | Dose | Key Findings | Reference |
| Compound 6c | Murine systemic candidiasis | 0.5, 1.0, and 2.0 mg/kg | Dose-dependent increase in survival rate and reduction of fungal burden in kidneys. | [2] |
| Fluconazole | Murine systemic candidiasis | 0.5 mg/kg | Moderate protection. | [2] |
| D0870 | Murine systemic candidiasis, cryptococcosis, aspergillosis | Varied | 2- to 7-fold greater activity than fluconazole in normal mice; 3- to 89-fold greater in immunosuppressed mice. | [7] |
Experimental Protocols: Antifungal Efficacy Evaluation
In-Vitro Antifungal Susceptibility Testing
-
Broth Microdilution Method (CLSI Guidelines): This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
-
Inoculum Preparation: Fungal isolates are cultured and the inoculum is standardized to a specific concentration.
-
Drug Dilution: Serial dilutions of the triazole compounds are prepared in microtiter plates.
-
Inoculation: The standardized fungal suspension is added to each well.
-
Incubation: The plates are incubated under controlled conditions.
-
MIC Determination: The MIC is the lowest concentration of the drug that prevents visible growth of the fungus.
-
In-Vivo Antifungal Efficacy Models
-
Murine Model of Disseminated Candidiasis: This model is widely used to assess the efficacy of antifungal agents against systemic Candida infections.
-
Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.
-
Treatment: Treatment with the triazole compounds, a standard antifungal, or a vehicle control is initiated at a specified time post-infection.
-
Efficacy Assessment: The effectiveness of the treatment is evaluated by monitoring survival rates and determining the fungal burden (colony-forming units) in target organs, such as the kidneys.[2]
-
Mechanism of Action and Experimental Workflow
// Nodes Lanosterol [label="Lanosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP51 [label="Lanosterol 14α-demethylase\n(CYP51)", fillcolor="#FBBC05", fontcolor="#202124"]; Ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; FungalCellMembrane [label="Fungal Cell Membrane Integrity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Triazole [label="Triazole Antifungal", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Lanosterol -> CYP51 [label="Substrate", color="#5F6368"]; CYP51 -> Ergosterol [label="Conversion", color="#5F6368"]; Ergosterol -> FungalCellMembrane [color="#5F6368"]; Triazole -> CYP51 [label="Inhibition", color="#EA4335", style=bold]; } . Caption: Mechanism of action of triazole antifungals.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isres.org [isres.org]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. In vitro and in vivo antifungal activities of D0870, a new triazole agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating Corrosion Inhibitor Performance with Electrochemical Techniques
For researchers, scientists, and professionals in materials science and chemical engineering, selecting the optimal corrosion inhibitor is a critical decision backed by rigorous experimental data. This guide provides a comparative overview of key electrochemical techniques used to evaluate inhibitor performance, complete with experimental protocols and data presentation formats to aid in your research and development efforts.
Corrosion, an electrochemical process, causes significant degradation of metallic materials.[1] The use of corrosion inhibitors is a primary method to mitigate this damage.[2] Evaluating the effectiveness of these inhibitors requires precise and rapid measurement techniques. Electrochemical methods offer significant advantages over traditional weight loss methods, including shorter measurement times and the ability to provide mechanistic insights into the inhibition process.[3] This guide focuses on three prevalent electrochemical techniques: Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy (EIS), and Linear Polarization Resistance (LPR).
Comparative Analysis of Electrochemical Techniques
Electrochemical techniques are indispensable for studying the efficacy of corrosion inhibitors.[4] They provide rapid and reliable data on corrosion rates and inhibitor mechanisms.[3][5] Below is a comparative summary of the most commonly employed methods.
| Technique | Principle | Key Parameters Measured | Inhibition Efficiency (IE) Calculation | Advantages | Limitations |
| Potentiodynamic Polarization (PDP) | The potential of the working electrode is varied at a constant rate, and the resulting current is measured.[6] This generates a Tafel plot. | Corrosion Potential (Ecorr), Corrosion Current Density (icorr), Tafel Slopes (βa, βc)[7][8] | IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100[9] | Provides information on inhibition mechanism (anodic, cathodic, or mixed-type)[10]; Rapid corrosion rate determination.[6] | Destructive technique; Interpretation can be complex.[6] |
| Electrochemical Impedance Spectroscopy (EIS) | A small amplitude AC voltage is applied to the system over a range of frequencies, and the impedance is measured.[5][11] | Charge Transfer Resistance (Rct), Double Layer Capacitance (Cdl), Solution Resistance (Rs)[12][13] | IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100[13][14] | Non-destructive; Provides detailed information about the inhibitor film and corrosion process.[12][15] | Can be time-consuming; Requires complex data analysis and equivalent circuit modeling. |
| Linear Polarization Resistance (LPR) | A small potential scan (typically ±10 to ±20 mV) is applied around the open-circuit potential, and the resulting current is measured.[16] The slope of the potential-current curve gives the polarization resistance (Rp). | Polarization Resistance (Rp)[17][18] | IE% = [(Rp(inh) - Rp(blank)) / Rp(inh)] x 100 | Rapid and non-destructive measurement of corrosion rate.[16][19] | Only applicable near the corrosion potential; Provides less mechanistic information than PDP or EIS.[3] |
Experimental Protocols
A standard three-electrode setup is typically used for these electrochemical measurements.[20][21] This consists of a working electrode (the material being tested), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter or auxiliary electrode (e.g., platinum or graphite).[16][20]
Potentiodynamic Polarization (PDP) Protocol
-
Sample Preparation: Prepare the working electrode by polishing its surface to a mirror finish.[22]
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Add the corrosive solution (with and without the inhibitor).[23]
-
Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP until it reaches a steady state, typically for 15-60 minutes.[23][24]
-
Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[8]
-
Data Analysis: Plot the potential versus the logarithm of the current density to obtain a Tafel plot.[7] Extrapolate the linear portions of the anodic and cathodic curves to the Ecorr to determine the icorr.[25]
Electrochemical Impedance Spectroscopy (EIS) Protocol
-
Sample and Cell Preparation: Follow the same initial steps as for the PDP protocol.
-
OCP Stabilization: Allow the system to stabilize at its OCP.
-
Impedance Measurement: Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[12][26]
-
Data Presentation and Analysis: The data is typically presented as Nyquist and Bode plots.[27][28] An equivalent electrical circuit is used to model the impedance data and extract parameters like Rct and Cdl.[28][29] A larger semicircle in the Nyquist plot generally indicates higher corrosion resistance.[30][31]
Linear Polarization Resistance (LPR) Protocol
-
Sample and Cell Preparation: Follow the same initial steps as for the PDP and EIS protocols.
-
OCP Stabilization: Allow the system to stabilize at its OCP.[16]
-
Potential Sweep: Apply a small potential sweep, typically ±10 to ±20 mV, around the OCP at a slow scan rate.[16]
-
Data Analysis: The polarization resistance (Rp) is calculated as the slope of the potential versus current density plot at the corrosion potential.[18]
Visualization of the Evaluation Workflow
The following diagram illustrates the logical workflow for evaluating a corrosion inhibitor using the electrochemical techniques described.
Caption: Workflow for Corrosion Inhibitor Evaluation.
References
- 1. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]
- 2. infinitalab.com [infinitalab.com]
- 3. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 4. mdpi.com [mdpi.com]
- 5. ijcsi.pro [ijcsi.pro]
- 6. corrosionpedia.com [corrosionpedia.com]
- 7. The Tafel Equation: A guide to Electrochemical Kinetics - Macias Sensors [maciassensors.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. content.ampp.org [content.ampp.org]
- 16. Polarization Resistance Tutorial Gamry Instruments [gamry.com]
- 17. corrosionpedia.com [corrosionpedia.com]
- 18. Bridge – FHWA InfoTechnology [infotechnology.fhwa.dot.gov]
- 19. caproco.com [caproco.com]
- 20. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. farsi.msrpco.com [farsi.msrpco.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. jmaterenvironsci.com [jmaterenvironsci.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. youtube.com [youtube.com]
- 31. Nyquist plot - PalmSens [palmsens.com]
Cross-referencing spectral data with PubChem for 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, cross-referenced with publicly available data from PubChem and analogous compounds. Due to the limited availability of experimental spectra for the target compound, this guide leverages data from structurally similar molecules to predict and understand its spectral characteristics.
Spectral Data Comparison
While the PubChem entry for this compound (CID: 2724175) does not currently contain experimental spectral data, we can infer its expected spectral properties by comparing it with the known data of a close analog, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, and other related 1,2,4-triazole derivatives.
| Property | This compound (Predicted/Computed) | 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (Experimental/Computed) | General 1,2,4-triazole-3-thiol Derivatives (Observed Ranges) |
| Molecular Formula | C₃H₂F₃N₃S | C₃H₃F₃N₄S[1] | Variable |
| Molecular Weight | 169.13 g/mol [2] | 184.14 g/mol [1] | Variable |
| Mass Spectrometry | Predicted [M-H]⁻ at m/z 168.0 | Exact Mass: 184.003052 g/mol [1] | Fragmentation patterns often show loss of small molecules like N₂, HCN, or the thiol group. |
| ¹H NMR | Expected signals for N-H and S-H protons, likely broad singlets. | Expected signals for NH₂ protons (broad singlet) and N-H/S-H protons. | N-H protons typically appear as broad singlets between 13-14 ppm. S-H proton signals can be observed around 2.5-4.0 ppm, but are often broad and may exchange with deuterium in solvents like D₂O.[3][4] |
| ¹³C NMR | Expected signals for the triazole ring carbons and the trifluoromethyl carbon. The C=S carbon is expected to be significantly downfield. | Distinctive chemical shifts are compatible with structurally related 1,2,4-triazole derivatives. | The C=S (thione) carbon typically appears in the range of 160-180 ppm. Carbons of the triazole ring appear between 140-160 ppm. |
| IR Spectroscopy | Expected N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1100-1300 cm⁻¹), and strong C-F stretching bands (around 1000-1200 cm⁻¹). | Expected NH₂ stretching (two bands around 3300-3500 cm⁻¹), N-H stretching, and C=S stretching. | N-H stretching is typically observed in the 3100-3400 cm⁻¹ region. A prominent C=S stretching band is usually found in the 1100-1300 cm⁻¹ range. |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data mentioned above. Instrument-specific parameters and sample preparation may require optimization.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique suitable for polar, thermally labile molecules.
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. The choice of solvent is critical to avoid signals that may overlap with analyte peaks.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Analysis: Process the spectra to identify chemical shifts, signal integrations (for ¹H), and coupling patterns, which provide information about the electronic environment and connectivity of the atoms.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (for solid samples):
-
Thin Solid Film: Dissolve a small amount of the solid in a volatile solvent, place a drop of the solution on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[2]
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample holder or the pure KBr pellet.
-
Place the sample in the instrument and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Visualizations
Workflow for Spectral Data Cross-Referencing
The following diagram illustrates the logical workflow for identifying an unknown compound by cross-referencing its experimentally acquired spectral data with a public database like PubChem.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment. This document provides a detailed, step-by-step guide for the safe disposal of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
This compound is classified with several hazard statements, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE):
Before handling the compound, ensure the following personal protective equipment is worn:
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear protective gloves (chemical-impermeable) and impervious clothing to prevent skin contact.[1][3] |
| Respiratory Protection | Use only in a well-ventilated area, such as a fume hood.[1][2] If exposure limits are exceeded, a full-face respirator may be necessary.[1] |
First Aid Measures:
In case of accidental exposure, follow these immediate first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if the person feels unwell.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3][5]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant or a licensed chemical destruction facility.[2][3][4][5] Do not discharge this chemical into sewer systems or the environment.[3]
Experimental Workflow for Disposal:
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Containment: Collect the waste material in its original container or a suitable, clearly labeled, and sealable container. Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.[6]
-
Labeling: The waste container must be clearly labeled with the chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant).
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area.[1][2] Keep it away from incompatible materials, such as strong oxidizing agents.[7]
-
Professional Disposal: Arrange for the collection of the chemical waste by a licensed and approved waste disposal company.[2][4][5] Provide them with the safety data sheet (SDS) for the compound.
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or contaminated PPE, should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of along with the chemical.[8] Contaminated clothing should be removed immediately and washed before reuse.[1][2]
Accidental Release Measures
In the event of a spill, adhere to the following procedure:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[3] Avoid the formation of dust.[1]
-
Clean-up: Carefully sweep or vacuum up the spilled solid material and place it into a suitable, labeled container for disposal.[4][7] Do not let the chemical enter drains.[2][3]
-
Decontaminate: Clean the spill area thoroughly.
By following these procedures, you can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal protocols.
References
Essential Safety and Operational Guide for Handling 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Disclaimer: No specific Safety Data Sheet (SDS) was found for 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol. The following guidance is based on the safety data of structurally similar compounds, including other trifluoromethyl and amino-substituted triazole thiols. It is imperative to treat this compound with a high degree of caution and to handle it in a controlled laboratory environment.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a hazardous substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] A comprehensive personal protective equipment (PPE) plan is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should also be worn where splashing is a risk. | To prevent eye contact which can cause serious irritation. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene) inspected prior to use. | To prevent skin contact and subsequent irritation. |
| Skin and Body Protection | A flame-resistant lab coat or impervious clothing.[2] Full-body protection should be worn if there is a risk of significant exposure. | To protect the skin from contact with the chemical. |
| Respiratory Protection | A full-face respirator with an appropriate cartridge should be used if exposure limits are exceeded or if irritation is experienced.[2] At a minimum, work should be conducted in a certified chemical fume hood. | To prevent inhalation of dust or vapors, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Engineering Controls and Preparation:
-
Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order before commencing any work.
-
Work Area: Designate a specific area for handling the compound and ensure it is clean and free of clutter.
2. Personal Protective Equipment (PPE) Donning:
-
Before entering the designated handling area, don all required PPE as outlined in Table 1.
3. Handling the Chemical:
-
Weighing and Transfer: When weighing or transferring the solid compound, do so carefully to avoid generating dust. Use appropriate tools (e.g., spatulas) and a draft shield if necessary.
-
In Solution: When working with the compound in solution, handle it with care to avoid splashes and aerosol formation.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[1]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
4. Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the chemical name and hazard warnings.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect all waste material, including unused compound, contaminated consumables (e.g., gloves, wipes), and empty containers, in a designated and clearly labeled hazardous waste container.
2. Container Management:
-
Do not reuse empty containers. They should be treated as hazardous waste.
3. Disposal Procedure:
-
Dispose of the chemical waste through a licensed and approved waste disposal facility.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2] Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
Table 2: First Aid and Emergency Measures
| Incident | First Aid / Emergency Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, follow your institution's emergency spill response procedures. |
Workflow and Logic Diagrams
The following diagrams illustrate the necessary workflows for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response logic for exposure or spill incidents.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
